molecular formula C14H16ClNO4 B1677013 NSC-79887 CAS No. 19056-78-1

NSC-79887

Cat. No.: B1677013
CAS No.: 19056-78-1
M. Wt: 297.73 g/mol
InChI Key: SVYBJRGUNJJBAH-UHFFFAOYSA-N
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Description

NSC-79887 is a novel inhibitor of nucleoside hydrolase (NH).

Properties

IUPAC Name

diethyl 2-[(2-chloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-3-19-13(17)10(14(18)20-4-2)9-16-12-8-6-5-7-11(12)15/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYBJRGUNJJBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292036
Record name MLS000736868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19056-78-1
Record name MLS000736868
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000736868
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of NSC-79887

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and Background

NSC-79887 emerged from the vast chemical library of the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP). The DTP has been a cornerstone of cancer drug discovery since its inception, providing a public repository of chemical compounds and screening data to the global research community.[1][2] The program's evolution from in vivo mouse models to the in vitro NCI-60 human tumor cell line screen in 1990 revolutionized the identification of potential anti-cancer agents by enabling high-throughput screening across a diverse panel of cancer types.[3][4]

While the specific screening initiative that identified this compound is not explicitly detailed in publicly accessible records, its designation as an "NSC" compound indicates its inclusion in this extensive drug discovery effort. Compounds within the DTP are evaluated for their potential to inhibit cancer cell growth, and promising candidates are often subjected to further investigation to elucidate their mechanism of action. This compound has been characterized as an inhibitor of nucleoside hydrolase, a key enzyme in the purine salvage pathway.

Chemical Synthesis

The chemical name of this compound is (E)-2-((2,3-dihydro-1H-inden-5-yl)methylene)-N,N-dimethylhydrazine-1-carbothioamide. Based on this structure, a plausible and commonly employed synthetic strategy for this class of thiosemicarbazones involves a condensation reaction between an aldehyde and a thiosemicarbazide derivative.

Proposed Synthetic Pathway

The synthesis can be logically divided into the preparation of two key intermediates followed by their condensation.

Diagram of the Proposed Synthetic Pathway

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of Intermediate 2 cluster_2 Final Condensation A 2,3-dihydro-1H-indene B 2,3-dihydro-1H-indene-5-carbaldehyde A->B Formylation E This compound B->E C N,N-dimethylhydrazine D N,N-dimethylhydrazine-1-carbothioamide C->D Thiocarbamoylation D->E

Caption: Proposed synthetic route for this compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis of the intermediates and the final product, based on established chemical literature for similar compounds.

Protocol 2.2.1: Synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde (Intermediate 1)

This protocol describes a representative formylation of 2,3-dihydro-1H-indene.

  • Materials: 2,3-dihydro-1H-indene, a suitable formylating agent (e.g., Vilsmeier-Haack reagent prepared from dimethylformamide and phosphorus oxychloride), dichloromethane (DCM), sodium acetate, water, ethyl acetate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • Cool a solution of dimethylformamide in dichloromethane to 0°C.

    • Slowly add phosphorus oxychloride to the cooled solution while stirring.

    • After stirring for 30 minutes, add 2,3-dihydro-1H-indene dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it into a cold aqueous solution of sodium acetate.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2,3-dihydro-1H-indene-5-carbaldehyde.

Protocol 2.2.2: Synthesis of N,N-dimethylhydrazine-1-carbothioamide (Intermediate 2)

This protocol outlines a method for the thiocarbamoylation of N,N-dimethylhydrazine.

  • Materials: N,N-dimethylhydrazine, ammonium thiocyanate, hydrochloric acid, ethanol, water.

  • Procedure:

    • Prepare a solution of N,N-dimethylhydrazine hydrochloride by treating N,N-dimethylhydrazine with hydrochloric acid in ethanol.

    • In a separate flask, dissolve ammonium thiocyanate in water.

    • Add the N,N-dimethylhydrazine hydrochloride solution to the ammonium thiocyanate solution.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

    • Collect the solid product by filtration, wash with cold water, and dry to obtain N,N-dimethylhydrazine-1-carbothioamide.

Protocol 2.2.3: Synthesis of (E)-2-((2,3-dihydro-1H-inden-5-yl)methylene)-N,N-dimethylhydrazine-1-carbothioamide (this compound)

This final step involves the condensation of the aldehyde and the thiosemicarbazide.

  • Materials: 2,3-dihydro-1H-indene-5-carbaldehyde, N,N-dimethylhydrazine-1-carbothioamide, ethanol, catalytic amount of acetic acid.

  • Procedure:

    • Dissolve 2,3-dihydro-1H-indene-5-carbaldehyde in ethanol in a round-bottom flask.

    • Add an equimolar amount of N,N-dimethylhydrazine-1-carbothioamide to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

Biological Activity and Mechanism of Action

This compound is classified as a nucleoside hydrolase inhibitor. Nucleoside hydrolases are a class of enzymes that catalyze the hydrolysis of the N-glycosidic bond of nucleosides, releasing a nucleobase and ribose.[5]

Role in the Purine Salvage Pathway

In many organisms, particularly in parasitic protozoa and certain cancer cells, the de novo synthesis of purines is either absent or downregulated. These cells rely heavily on the purine salvage pathway to recycle nucleobases and nucleosides from the environment or from the breakdown of nucleic acids.[5] Nucleoside hydrolase plays a critical role in this pathway by making the purine bases available for conversion into nucleotides.

Diagram of the Purine Salvage Pathway and Inhibition by this compound

G cluster_0 Purine Salvage Pathway cluster_1 Inhibition Nucleoside Purine Nucleosides (e.g., Inosine, Guanosine) Base Purine Bases (e.g., Hypoxanthine, Guanine) Nucleoside->Base Nucleoside Hydrolase Nucleotide Purine Nucleotides (IMP, GMP) Base->Nucleotide PRPP Phosphoribosyl- transferases DNA_RNA DNA/RNA Synthesis Nucleotide->DNA_RNA Inhibitor This compound Nucleoside Hydrolase Nucleoside Hydrolase Inhibitor->Nucleoside Hydrolase

Caption: Inhibition of the purine salvage pathway by this compound.

By inhibiting nucleoside hydrolase, this compound is hypothesized to disrupt the supply of purine bases necessary for nucleotide synthesis, thereby impeding DNA and RNA synthesis and ultimately leading to the inhibition of cell proliferation. This mechanism of action could be particularly effective against cancer cells that are highly dependent on the purine salvage pathway.

Quantitative Biological Data

A thorough search of the NCI's public databases and the scientific literature did not yield specific quantitative data for the biological activity of this compound, such as IC50 or GI50 values. The GI50 value represents the concentration of a drug that causes 50% growth inhibition in a particular cell line in the NCI-60 screen.[6][7] While the data for many NSC compounds are publicly available, specific results for this compound were not found at the time of this writing.

Table 1: Summary of Biological Data for this compound

ParameterValueSource
Target Nucleoside HydrolaseInferred from chemical classification
IC50 Data not available-
GI50 Data not available-
Experimental Protocol for Nucleoside Hydrolase Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of a compound like this compound against nucleoside hydrolase. This assay typically measures the rate of substrate conversion to product in the presence and absence of the inhibitor.

  • Materials: Purified nucleoside hydrolase, a suitable substrate (e.g., inosine), assay buffer (e.g., phosphate-buffered saline, pH 7.4), this compound, a method for detecting the product (e.g., spectrophotometric detection of uric acid after conversion of hypoxanthine by xanthine oxidase), 96-well microplates, and a microplate reader.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in the assay buffer.

    • In a 96-well plate, add the diluted inhibitor solutions to the appropriate wells. Include wells with buffer and solvent only as controls.

    • Add the nucleoside hydrolase enzyme to all wells and incubate for a predetermined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (e.g., inosine) to all wells.

    • If using a coupled enzyme assay, add xanthine oxidase to the reaction mixture.

    • Monitor the absorbance at the appropriate wavelength (e.g., 293 nm for uric acid formation) over time using a microplate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Diagram of the Nucleoside Hydrolase Inhibition Assay Workflow

G A Prepare serial dilutions of this compound B Add inhibitor and enzyme to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with substrate C->D E Monitor product formation D->E F Calculate reaction rates E->F G Determine IC50 value F->G

Caption: Workflow for a nucleoside hydrolase inhibition assay.

Conclusion and Future Directions

This compound is a thiosemicarbazone derivative identified through the NCI's Developmental Therapeutics Program as a nucleoside hydrolase inhibitor. While a plausible synthetic route can be proposed based on its chemical structure, and a general understanding of its mechanism of action can be inferred from its target, specific experimental data on its synthesis and biological activity are not currently available in the public domain.

For researchers and drug development professionals, this compound represents a starting point for further investigation. Future work should focus on:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis of this compound should be performed, and the compound's identity and purity should be confirmed using modern analytical techniques (NMR, mass spectrometry, HPLC).

  • Quantitative Biological Evaluation: The inhibitory activity of this compound against purified nucleoside hydrolase should be determined to obtain an IC50 value. Furthermore, its anti-proliferative effects against a panel of cancer cell lines, particularly those known to be dependent on the purine salvage pathway, should be assessed to determine its GI50 profile.

  • Mechanism of Action Studies: Further studies are needed to confirm that the anti-proliferative effects of this compound are indeed mediated through the inhibition of nucleoside hydrolase and the disruption of the purine salvage pathway. This could involve metabolomic studies to measure changes in nucleotide pools following treatment with the compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs of this compound could lead to the identification of more potent and selective inhibitors of nucleoside hydrolase with improved drug-like properties.

By addressing these key areas, the full potential of this compound and its chemical class as potential therapeutic agents can be more thoroughly explored.

References

Unraveling the Biological Landscape of NSC Compounds: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Subject Compound: Initial searches for "NSC-79887" yielded limited specific data regarding its detailed biological activity and molecular targets, identifying it primarily as a nucleoside hydrolase (NH) inhibitor[1][2]. In contrast, a significant body of public research is available for a similarly designated compound, NSC-95397 . This guide will provide an in-depth technical overview of NSC-95397, a compound with well-documented activities and targets, as a comprehensive example of the characterization of a National Cancer Institute (NCI) small molecule.

Executive Summary

NSC-95397 is a quinone-based small molecule that has been identified as a potent inhibitor of dual-specificity phosphatases, playing a crucial role in cell cycle regulation and signal transduction. Its multifaceted inhibitory profile against key cellular phosphatases, such as Cdc25 and Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1), positions it as a molecule of interest in cancer research. This document elucidates the biological activities, molecular targets, and associated signaling pathways of NSC-95397, supported by quantitative data and experimental methodologies.

Core Biological Activity and Molecular Targets

NSC-95397 exhibits a range of biological effects, primarily centered on the disruption of cell cycle progression and the induction of apoptosis in cancer cells. These effects are a direct consequence of its inhibitory action on key cellular phosphatases.

Inhibition of Cdc25 Phosphatases

NSC-95397 is a known inhibitor of the Cdc25 family of dual-specificity phosphatases (Cdc25A, Cdc25B, and Cdc25C)[3]. These enzymes are critical regulators of the cell cycle, responsible for dephosphorylating and activating cyclin-dependent kinases (CDKs)[3]. By inhibiting Cdc25 phosphatases, NSC-95397 effectively halts the cell cycle at the G2/M phase, preventing mitotic entry[3].

Inhibition of MAP Kinase Phosphatase-1 (MKP-1)

In addition to its effects on Cdc25, NSC-95397 also functions as an inhibitor of Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1)[3][4][5]. MKP-1 is a dual-specificity phosphatase that negatively regulates the activity of Mitogen-activated Protein Kinases (MAPKs), particularly the Extracellular signal-regulated kinases 1 and 2 (ERK1/2)[4]. Inhibition of MKP-1 by NSC-95397 leads to sustained phosphorylation and activation of the ERK1/2 pathway, which, in certain cellular contexts, can promote apoptosis[4][5].

Quantitative Data Summary

The inhibitory potency of NSC-95397 against its primary targets has been quantified, providing a basis for its biological efficacy.

Target FamilySpecific TargetMetricValue (nM)Reference
Cdc25 PhosphatasesCdc25AKi32[3]
Cdc25BKi96[3]
Cdc25CKi40[3]
MAP Kinase PhosphatasesMKP-1--[3][4][5]
MKP-3--[3]

Note: Specific Ki values for MKP-1 and MKP-3 inhibition by NSC-95397 were not available in the provided search results.

Signaling Pathways and Mechanisms of Action

The biological effects of NSC-95397 are mediated through its modulation of key signaling pathways that govern cell proliferation and survival.

The MKP-1/ERK1/2 Signaling Pathway

A primary mechanism of action for NSC-95397 in inducing anti-proliferative and pro-apoptotic effects in colon cancer cells is through the MKP-1/ERK1/2 pathway[4].

MKP1_ERK12_Pathway cluster_activation NSC_95397 NSC-95397 MKP1 MKP-1 NSC_95397->MKP1 Inhibition p_ERK12 p-ERK1/2 (Active) MKP1->p_ERK12 Dephosphorylation Apoptosis Apoptosis p_ERK12->Apoptosis Promotes ERK12 ERK1/2 (Inactive) ERK12->p_ERK12 Phosphorylation

Caption: NSC-95397 inhibits MKP-1, leading to increased ERK1/2 phosphorylation and subsequent apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines a general protocol for assessing the effects of NSC-95397 on cancer cell lines.

Cell Culture and Treatment
  • Cell Lines: Human colon cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media (e.g., McCoy's 5A or Leibovitz's L-15) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: A stock solution of NSC-95397 is prepared in DMSO[3]. Cells are seeded in plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of NSC-95397 or DMSO as a vehicle control.

Cell Viability Assay (MTT Assay)
  • Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well.

  • Treatment: After 24 hours, cells are treated with NSC-95397 for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression
  • Cell Lysis: Following treatment with NSC-95397, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST and then incubated with primary antibodies against target proteins (e.g., MKP-1, p-ERK1/2, total ERK1/2, and a loading control like β-actin).

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anticancer effects of NSC-95397.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treatment with NSC-95397 Start->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V) Treatment->ApoptosisAssay ProteinAnalysis Protein Expression Analysis (Western Blot) Treatment->ProteinAnalysis DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis ProteinAnalysis->DataAnalysis

Caption: A generalized workflow for investigating the in vitro anticancer activity of NSC-95397.

Conclusion

NSC-95397 is a valuable tool for cancer research, demonstrating potent inhibitory activity against key cell cycle and signaling phosphatases. Its ability to induce cell cycle arrest and apoptosis through the modulation of the Cdc25 and MKP-1/ERK1/2 pathways underscores its potential as a lead compound for the development of novel anticancer therapeutics. Further investigation into its in vivo efficacy and safety profile is warranted.

References

Structural Analysis of NSC-79887 Binding to Nucleoside Hydrolase: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and public databases, no specific data or research articles were identified detailing the structural analysis of NSC-79887 binding to nucleoside hydrolase (NH). While this compound is cataloged as a nucleoside hydrolase inhibitor, the foundational studies describing the precise molecular interactions, binding affinities, and structural basis of this inhibition do not appear to be publicly available at this time.

This guide aims to provide a framework for the type of in-depth technical analysis requested by researchers, scientists, and drug development professionals. However, in the absence of specific data for this compound, the following sections will outline the typical experimental methodologies and data presentation formats used in the structural and biochemical characterization of enzyme-inhibitor complexes, using general examples from the study of nucleoside hydrolases.

Quantitative Analysis of Inhibitor Binding

A critical aspect of characterizing a new inhibitor is to quantify its binding affinity and inhibitory potency. This data is typically presented in a tabular format to facilitate comparison with other compounds.

Table 1: Hypothetical Binding and Inhibition Data for an NH Inhibitor

ParameterValueExperimental Method
Binding Affinity
Kd (Dissociation Constant)X.X µMIsothermal Titration Calorimetry (ITC)
Ki (Inhibition Constant)Y.Y µMEnzyme Kinetics Assay
Inhibitory Potency
IC50 (Half-maximal Inhibitory Concentration)Z.Z µMIn Vitro Enzyme Activity Assay
Thermodynamic Parameters
ΔH (Enthalpy Change)-A.A kcal/molIsothermal Titration Calorimetry (ITC)
-TΔS (Entropy Change)-B.B kcal/molIsothermal Titration Calorimetry (ITC)
ΔG (Gibbs Free Energy Change)-C.C kcal/molIsothermal Titration Calorimetry (ITC)

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are standard protocols used to investigate the interaction between an inhibitor and its target enzyme.

Isothermal Titration Calorimetry (ITC)

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

Protocol:

  • Sample Preparation: The target nucleoside hydrolase is dialyzed against a specific buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). The inhibitor, this compound, is dissolved in the same dialysis buffer to minimize heat of dilution effects.

  • ITC Experiment: The NH solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.

  • Titration: A series of small injections of the inhibitor into the protein solution are performed at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka is the association constant (1/Kd).

X-ray Crystallography

X-ray crystallography is a powerful technique to determine the three-dimensional structure of a protein-inhibitor complex at atomic resolution.

Protocol:

  • Protein Expression and Purification: The gene encoding the target nucleoside hydrolase is cloned into an expression vector and expressed in a suitable host (e.g., E. coli). The protein is then purified to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • Crystallization: The purified NH is co-crystallized with this compound. This is typically achieved by mixing the protein-inhibitor complex with a precipitant solution and using vapor diffusion methods (hanging drop or sitting drop) to grow crystals.

  • Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. A molecular model of the protein-inhibitor complex is built into the electron density and refined to yield the final three-dimensional structure.

Visualization of Key Processes

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

experimental_workflow cluster_protein_production Protein Production cluster_biochemical_assays Biochemical Assays cluster_structural_studies Structural Studies gene_cloning Gene Cloning expression Protein Expression gene_cloning->expression purification Protein Purification expression->purification itc Isothermal Titration Calorimetry (ITC) purification->itc enzyme_kinetics Enzyme Kinetics purification->enzyme_kinetics crystallography X-ray Crystallography purification->crystallography binding_data Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) itc->binding_data inhibition_data Inhibition Potency (Ki, IC50) enzyme_kinetics->inhibition_data structure_determination 3D Structure of NH-Inhibitor Complex crystallography->structure_determination

Caption: A generalized workflow for the characterization of an enzyme inhibitor.

signaling_pathway Nucleoside Nucleoside NH Nucleoside Hydrolase (NH) Nucleoside->NH Base Base NH->Base Ribose Ribose NH->Ribose Salvage_Pathway Purine/Pyrimidine Salvage Pathway Base->Salvage_Pathway NSC_79887 This compound NSC_79887->NH

Caption: The role of Nucleoside Hydrolase in the salvage pathway and its inhibition.

A Framework for Investigating Novel Anti-Leishmanial Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leishmaniasis remains a significant global health challenge, with current therapeutic options hampered by toxicity, resistance, and high costs. The discovery and development of novel anti-leishmanial agents are therefore of paramount importance. This technical guide provides a comprehensive framework for the preclinical evaluation of novel compounds against Leishmania parasites, using the hypothetical compound NSC-79887 as a case study. It outlines a systematic approach encompassing in vitro efficacy and cytotoxicity testing, and elucidation of the potential mechanism of action, including effects on the cell cycle and induction of apoptosis. Detailed experimental protocols, standardized data presentation formats, and conceptual workflow visualizations are provided to guide researchers in the rigorous assessment of promising anti-leishmanial candidates.

Introduction to Leishmania and Drug Discovery

Leishmania is a genus of trypanosomatid protozoans and the causative agent of leishmaniasis, a spectrum of diseases ranging from cutaneous lesions to fatal visceral manifestations.[1] The parasite exists in two main life cycle stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian host macrophages.[2] The development of new drugs is critical, and the process typically begins with the screening of compounds for activity against the parasite.[3][4]

In Vitro Efficacy and Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its efficacy against both the promastigote and amastigote stages of the parasite and to assess its toxicity to host cells.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured format to allow for easy comparison of efficacy and toxicity.

CompoundTarget Organism/Cell LineAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)
This compoundLeishmania donovani PromastigotesMTT Assay[Insert Value][Insert Value]
This compoundLeishmania donovani Amastigotes (in THP-1 cells)Giemsa Staining[Insert Value][Insert Value]
This compoundTHP-1 MacrophagesMTT Assay[Insert Value]N/A
Amphotericin B (Control)Leishmania donovani PromastigotesMTT Assay[Insert Value][Insert Value]
Amphotericin B (Control)Leishmania donovani Amastigotes (in THP-1 cells)Giemsa Staining[Insert Value][Insert Value]
Amphotericin B (Control)THP-1 MacrophagesMTT Assay[Insert Value]N/A

Caption: In vitro efficacy (IC50) and cytotoxicity (CC50) of this compound.

Experimental Protocols

This assay determines the effect of the compound on the viability of Leishmania promastigotes.

  • Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with 10% fetal bovine serum (FBS) at 25°C.[3]

  • Assay Setup: In a 96-well plate, add 1 x 10^6 promastigotes/well.

  • Compound Addition: Add serial dilutions of this compound (e.g., from 0.1 to 100 µM) to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (medium only).

  • Incubation: Incubate the plate at 25°C for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 25°C.[5][6]

  • Formazan Solubilization: Add 100 µL of 10% SDS in 0.01 M HCl to each well and incubate overnight at 37°C.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration.

This assay assesses the compound's ability to kill intracellular amastigotes.

  • Macrophage Culture: Culture human monocytic THP-1 cells in RPMI-1640 medium with 10% FBS and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).[4]

  • Infection: Infect the macrophages with late-log phase L. donovani promastigotes at a ratio of 10 parasites per macrophage for 24 hours.[4]

  • Compound Treatment: Wash away free parasites and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Staining: Fix the cells with methanol and stain with Giemsa.

  • Data Acquisition: Determine the number of amastigotes per 100 macrophages by light microscopy.

  • Data Analysis: Calculate the IC50 value.

This assay evaluates the toxicity of the compound to host cells.

  • Cell Seeding: Seed differentiated THP-1 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[7]

  • Compound Addition: Add serial dilutions of this compound.

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: Perform the MTT assay as described in section 2.2.1.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as CC50 / IC50.

Elucidation of Mechanism of Action

Understanding how a compound kills the parasite is crucial for its further development. Key areas to investigate include its effect on the cell cycle and its ability to induce programmed cell death (apoptosis).

Cell Cycle Analysis

Many anti-leishmanial drugs act by disrupting the parasite's cell cycle.[8]

CompoundConcentration% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Untreated ControlN/A[Insert Value][Insert Value][Insert Value]
This compoundIC50[Insert Value][Insert Value][Insert Value]
This compound2 x IC50[Insert Value][Insert Value][Insert Value]

Caption: Effect of this compound on Leishmania donovani cell cycle distribution.

  • Parasite Treatment: Treat log-phase L. donovani promastigotes with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Fixation: Harvest the parasites, wash with PBS, and fix in 70% cold ethanol overnight at 4°C.

  • Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.[9]

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.[10][11][12]

Apoptosis Assays

Apoptosis-like cell death is a common mechanism of action for anti-leishmanial drugs.[13]

AssayCondition% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Annexin V/PI StainingUntreated Control[Insert Value][Insert Value]
Annexin V/PI StainingThis compound (IC50)[Insert Value][Insert Value]
Annexin V/PI StainingThis compound (2 x IC50)[Insert Value][Insert Value]

Caption: Induction of apoptosis in L. donovani by this compound.

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[14]

  • Parasite Treatment: Treat promastigotes with this compound as described for the cell cycle analysis.

  • Staining: Harvest the cells, wash with PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.[15]

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[16]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[17]

  • Parasite Treatment and Fixation: Treat and fix the parasites as for the cell cycle analysis.

  • Permeabilization: Permeabilize the cells with a suitable buffer.

  • Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.[16]

  • Data Acquisition: Analyze the cells by flow cytometry or fluorescence microscopy.

  • Data Analysis: Quantify the percentage of TUNEL-positive cells.

Visualization of Workflows and Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological pathways.

experimental_workflow cluster_invitro In Vitro Assessment cluster_moa Mechanism of Action promastigote Promastigote Viability (MTT) ic50 Determine IC50 promastigote->ic50 amastigote Intracellular Amastigote Viability amastigote->ic50 cytotoxicity Macrophage Cytotoxicity (MTT) cc50 Determine CC50 cytotoxicity->cc50 cell_cycle Cell Cycle Analysis (PI Staining) end Further Development cell_cycle->end apoptosis Apoptosis Assays (Annexin V/TUNEL) apoptosis->end start This compound start->promastigote start->amastigote start->cytotoxicity si Calculate Selectivity Index ic50->si cc50->si moa_decision Promising SI? si->moa_decision moa_decision->cell_cycle Yes moa_decision->apoptosis Yes stop Discard moa_decision->stop No

Caption: Experimental workflow for evaluating this compound.

apoptosis_pathway compound This compound stimulus Apoptotic Stimulus compound->stimulus ps_external Phosphatidylserine Externalization stimulus->ps_external Early Event dna_frag DNA Fragmentation stimulus->dna_frag Late Event apoptosis Apoptosis ps_external->apoptosis dna_frag->apoptosis

Caption: Simplified apoptosis signaling pathway.

Conclusion

This guide provides a foundational framework for the initial preclinical evaluation of novel anti-leishmanial compounds. By following these standardized protocols and data presentation formats, researchers can generate robust and comparable data, facilitating the identification and prioritization of promising drug candidates for further development. The successful application of this workflow to compounds like the hypothetical this compound will be instrumental in advancing the pipeline of new treatments for leishmaniasis.

References

Methodological & Application

Application Notes and Protocols for the Use of NSC-79887 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific cellular effects and optimal usage conditions for NSC-79887 is limited in publicly available scientific literature. The following protocols and application notes are based on general principles for the use of small molecule inhibitors in cell culture and data extrapolated from studies on other NSC-prefix compounds. Researchers are strongly advised to perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and experimental setup.

Introduction

This compound is identified as a nucleoside hydrolase (NH) inhibitor[1]. Nucleoside hydrolases are enzymes that catalyze the hydrolysis of nucleosides into a nitrogenous base and a sugar. Inhibition of these enzymes can disrupt critical cellular processes, including nucleic acid metabolism, and may have therapeutic potential. These application notes provide a comprehensive guide for the utilization of this compound in in vitro cell culture experiments, covering essential protocols from stock solution preparation to the assessment of cellular responses.

Data Presentation

Given the limited specific data for this compound, the following tables are presented as templates for researchers to populate with their own experimental data. The values are hypothetical and intended to illustrate how to structure and present quantitative findings from initial characterization experiments.

Table 1: Solubility and Stock Solution Parameters for this compound

ParameterValueNotes
Solvent DMSOCommon solvent for small molecule inhibitors.
Stock Concentration 10 mMA typical starting stock concentration.
Storage Temperature -20°CRecommended for long-term stability[1].
Working Dilutions Cell Culture MediumDilute fresh from stock for each experiment.

Table 2: Hypothetical Dose-Response Data for this compound in a Cancer Cell Line (e.g., A549) after 72-hour treatment

Concentration (µM)Cell Viability (%)Apoptosis (%)Notes
0 (Vehicle Control) 1005Baseline measurements.
0.1 958Minimal effect.
1 7520Onset of significant activity.
10 4055Potent cytotoxic and pro-apoptotic effect.
100 1580Near-maximal effect observed.
IC50 (µM) ~8.5-Calculated from the dose-response curve.

Table 3: Hypothetical Time-Course Data for this compound (10 µM) in a Cancer Cell Line

Time (hours)Cell Viability (%)Caspase-3/7 Activity (Fold Change)Notes
0 1001Baseline before treatment.
12 901.5Early signs of cellular stress.
24 703.2Significant induction of apoptosis.
48 505.8Continued decrease in viability and increase in apoptosis.
72 406.5Effect begins to plateau.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Preparation of this compound Stock Solution

Proper preparation and storage of the inhibitor are critical for reproducible results.

  • Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of sterile, anhydrous DMSO. For example, for 5 mg of a compound with a molecular weight of 310.3 g/mol , you would add 1.61 mL of DMSO[2]. Always refer to the manufacturer's instructions for specific details.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the aliquots at -20°C in light-protected tubes[1].

General Cell Culture and Treatment

This protocol outlines the basic steps for treating adherent cells with this compound.

  • Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein or RNA extraction) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment[3].

  • Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest treatment concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Return the cells to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in section 3.2.

  • Addition of MTT Reagent: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or accutase[4][5].

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (PI Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Cell Collection and Fixation: Collect and wash the treated cells as described above. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram can be used to quantify the percentage of cells in each phase of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA[6][7].

Western Blotting for Signaling Pathway Analysis

Western blotting can be used to investigate the effect of this compound on specific protein expression and signaling pathways. For a nucleoside hydrolase inhibitor, one might investigate pathways involved in nucleotide metabolism, DNA damage response, or apoptosis.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., PARP, Caspase-3, p53, or proteins involved in nucleotide synthesis) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO treat_cells Treat Cells with this compound (Dose-Response & Time-Course) prep_stock->treat_cells culture_cells Culture and Seed Target Cells culture_cells->treat_cells viability Cell Viability Assay (e.g., MTT) treat_cells->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treat_cells->cell_cycle western_blot Western Blot (Pathway Analysis) treat_cells->western_blot

Caption: General workflow for characterizing this compound in cell culture.

Hypothetical Signaling Pathway

G NSC79887 This compound NH Nucleoside Hydrolase (NH) NSC79887->NH inhibition Bases Purine/Pyrimidine Bases NH->Bases hydrolysis dNTPs dNTP Pool Imbalance NH->dNTPs contributes to Nucleosides Nucleosides (e.g., Adenosine, Guanosine) Nucleosides->NH Salvage Nucleotide Salvage Pathway Bases->Salvage Salvage->dNTPs Replication DNA Replication Stress dNTPs->Replication DDR DNA Damage Response (e.g., p53 activation) Replication->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothetical pathway of this compound-induced apoptosis.

Conclusion

While specific data on this compound is not abundant, its classification as a nucleoside hydrolase inhibitor suggests a mechanism of action that interferes with fundamental cellular processes. The protocols and guidelines provided here offer a robust framework for researchers to systematically investigate its effects on their cell lines of interest. It is imperative to perform careful dose-response and time-course studies, along with appropriate molecular assays, to elucidate the specific cellular and molecular consequences of this compound treatment. The use of both positive and negative controls, including a vehicle control, is essential for the accurate interpretation of the experimental results.

References

Application Notes and Protocols for the Evaluation of Chemical Compounds in Parasite Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any specific information regarding the use of NSC-79887 for parasite inhibition. The following application notes and protocols are provided as a general guideline for researchers, scientists, and drug development professionals interested in screening and characterizing chemical compounds for anti-parasitic activity. The dosages, concentrations, and specific experimental details should be optimized for the particular compound and parasite species under investigation.

Introduction

Parasitic diseases remain a significant global health burden, necessitating the discovery and development of novel therapeutic agents. In vitro cell-based assays are a crucial first step in identifying and characterizing compounds with anti-parasitic potential. These assays typically involve exposing cultured parasites to a range of compound concentrations to determine the inhibitory effects on parasite growth and viability. This document outlines generalized protocols for assessing the in vitro efficacy of a chemical compound against common protozoan parasites, namely Plasmodium falciparum (the causative agent of malaria) and Leishmania donovani (a causative agent of visceral leishmaniasis).

Quantitative Data Summary for In Vitro Anti-Parasitic Screening

The following table provides a general framework for presenting quantitative data from in vitro anti-parasitic assays. The values presented are hypothetical and serve as an example of how to summarize key inhibitory concentrations.

Compound IDParasite SpeciesAssay TypeIC₅₀ (µM)CC₅₀ (µM) on Host CellsSelectivity Index (SI = CC₅₀/IC₅₀)
Example Compound A Plasmodium falciparum (3D7)SYBR Green I Assay1.5>50 (HEK293T)>33.3
Example Compound A Leishmania donovani (Amastigotes)Macrophage Infection Assay3.2>50 (RAW 264.7)>15.6
Positive Control ChloroquineP. falciparum (3D7)0.02>100 (HEK293T)>5000
Positive Control Amphotericin BL. donovani (Amastigotes)0.12.5 (RAW 264.7)25

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits 50% of parasite growth or viability. CC₅₀ (Half-maximal Cytotoxic Concentration): The concentration of a compound that causes 50% cytotoxicity to host cells. Selectivity Index (SI): A ratio used to assess the compound's specificity for the parasite over host cells. A higher SI is desirable.

Detailed Experimental Protocols

In Vitro Anti-plasmodial Activity Assay against Plasmodium falciparum

This protocol is based on the SYBR Green I-based fluorescence assay, which measures the proliferation of parasites by quantifying the amount of parasitic DNA.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium (supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well black, clear-bottom microplates

  • Test compound stock solution (e.g., in DMSO)

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I)

  • Positive control (e.g., Chloroquine)

  • Negative control (e.g., DMSO)

  • Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Parasite Culture Maintenance: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2% hematocrit in complete RPMI 1640 medium in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be kept below 0.5%.

    • Synchronize the parasite culture to the ring stage.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit.

  • Drug Treatment:

    • Add 100 µL of the parasite suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted test compound, positive control, or negative control to the respective wells.

  • Incubation: Incubate the plate for 72 hours under the same conditions used for culture maintenance.

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the supernatant.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix thoroughly and incubate in the dark at room temperature for 1 hour.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of parasite inhibition for each concentration relative to the negative control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-leishmanial Activity Assay against Leishmania donovani Amastigotes

This protocol describes an assay to determine the activity of a compound against the intracellular amastigote stage of L. donovani within a macrophage host cell line.

Materials:

  • L. donovani promastigotes

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium (supplemented with 10% FBS and antibiotics)

  • 96-well clear-bottom microplates

  • Test compound stock solution (in DMSO)

  • Giemsa stain

  • Positive control (e.g., Amphotericin B)

  • Negative control (e.g., DMSO)

  • Incubator at 37°C with 5% CO₂

  • Light microscope

Procedure:

  • Macrophage Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Parasite Infection:

    • Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

    • Wash the wells to remove non-phagocytosed parasites.

  • Drug Treatment:

    • Add fresh medium containing serial dilutions of the test compound, positive control, or negative control to the infected macrophages.

  • Incubation: Incubate the plate for another 48-72 hours.

  • Fixation and Staining:

    • Wash the wells with PBS.

    • Fix the cells with methanol.

    • Stain the cells with Giemsa stain.

  • Data Acquisition and Analysis:

    • Determine the number of amastigotes per 100 macrophages for each well by light microscopy.

    • Calculate the percentage of inhibition of amastigote proliferation for each concentration compared to the negative control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow for Anti-Parasitic Compound Screening

G cluster_0 Compound Preparation cluster_1 Parasite Culture cluster_2 Assay Execution cluster_3 Data Analysis Compound Library Compound Library Serial Dilution Serial Dilution Compound Library->Serial Dilution Drug Treatment Drug Treatment Serial Dilution->Drug Treatment Parasite Stock Parasite Stock Culture Expansion Culture Expansion Parasite Stock->Culture Expansion Assay Preparation Assay Preparation Culture Expansion->Assay Preparation Assay Preparation->Drug Treatment Incubation (72h) Incubation (72h) Drug Treatment->Incubation (72h) Data Acquisition Data Acquisition Incubation (72h)->Data Acquisition Calculate % Inhibition Calculate % Inhibition Data Acquisition->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50 Hit Identification Hit Identification Determine IC50->Hit Identification

Caption: A generalized workflow for in vitro screening of chemical compounds for anti-parasitic activity.

Hypothetical Signaling Pathway Targeted by an Anti-Parasitic Compound

G cluster_0 Parasite Cell A External Signal B Receptor Kinase A->B C Kinase Cascade (e.g., MAPK pathway) B->C D Transcription Factor C->D E Gene Expression D->E F Parasite Proliferation & Survival E->F Compound Inhibitory Compound (e.g., Kinase Inhibitor) Compound->C

Caption: A hypothetical signaling pathway in a parasite that is crucial for its survival and proliferation, which is inhibited by a chemical compound.

Application Notes and Protocols for Preparing NSC-79887 Stock Solutions with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC-79887 is a small molecule inhibitor of nucleoside hydrolase (NH) with potential applications in various research and drug development fields.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for a wide range of organic compounds.[2][3][4] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its proper handling and use in experimental settings.

PropertyValue
Chemical Name Diethyl 2-[(2-chloroanilino)methylidene]propanedioate[2]
CAS Number 19056-78-1[2]
Molecular Formula C14H16ClNO4[2]
Molecular Weight 297.74 g/mol [2]
Appearance Solid powder[2]
Purity >98%[2]
Solubility Soluble in DMSO[2]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on specific experimental needs.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Pre-weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a sterile, empty microcentrifuge tube on the balance and tare to zero.

  • Weighing this compound:

    • Carefully weigh out the desired amount of this compound powder into the tared tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.9774 mg of this compound (Molecular Weight = 297.74 g/mol ).

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 297.74 g/mol = 0.0029774 g = 2.9774 mg

  • Adding DMSO:

    • Using a calibrated micropipette, add the calculated volume of DMSO to the tube containing the this compound powder. For a 10 mM solution with 2.9774 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube.

    • Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[2] Always refer to the manufacturer's specific storage recommendations.

Workflow for Preparing this compound Stock Solution

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Tare sterile tube on analytical balance B Weigh this compound powder A->B Step 1 C Add calculated volume of DMSO B->C Step 2 D Vortex until completely dissolved C->D Step 3 E Aliquot into single-use tubes D->E Step 4 F Store at -20°C (long-term) or 4°C (short-term) E->F Step 5

Caption: Workflow for the preparation of this compound stock solution in DMSO.

Handling and Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and DMSO.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the compound and solvent vapors.

  • DMSO Properties: DMSO is an excellent solvent that can facilitate the absorption of other chemicals through the skin.[5] Therefore, it is crucial to avoid direct skin contact.

  • Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with institutional and local regulations for chemical waste.

Signaling Pathway Context

While the specific signaling pathways affected by this compound, a nucleoside hydrolase inhibitor, are a subject of ongoing research, a general representation of its potential mechanism of action is useful for experimental design. By inhibiting nucleoside hydrolase, this compound can disrupt nucleotide salvage pathways, which are critical for the proliferation of certain parasites and cancer cells.

G cluster_pathway Potential Mechanism of Action A This compound B Nucleoside Hydrolase A->B Inhibits C Nucleoside Salvage Pathway B->C Required for D Cell Proliferation C->D Contributes to

Caption: Potential mechanism of this compound as a nucleoside hydrolase inhibitor.

By following these detailed application notes and protocols, researchers can ensure the accurate and safe preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes.

References

Application of NSC-79887 in High-Throughput Screening: Information Not Currently Available in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and publicly available data, there is currently no specific information on the application of the compound NSC-79887 in high-throughput screening (HTS) assays.

This compound is identified as a nucleoside hydrolase (NH) inhibitor.[1][2] Some sources indicate its potential activity against Bacillus anthracis and suggest it as a candidate for further biological testing.[2] However, detailed experimental protocols, quantitative data from HTS campaigns (such as IC50 values or Z' factors), or elucidated signaling pathways related to its activity in a high-throughput context are not available in the public domain.

The core requirements of this request—structured data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows for HTS applications—cannot be fulfilled due to the absence of foundational scientific research and data on this specific topic.

For researchers interested in exploring the potential of this compound in a high-throughput screening context, the following general workflow and considerations for a novel nucleoside hydrolase inhibitor would be applicable.

General Protocol for Screening a Novel Nucleoside Hydrolase Inhibitor

A typical high-throughput screening campaign to identify and characterize inhibitors of a nucleoside hydrolase would involve a primary screen to identify initial hits, followed by secondary and confirmatory assays to validate these hits and determine their mechanism of action.

Experimental Workflow

Below is a generalized workflow for screening a compound like this compound against a target nucleoside hydrolase.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Assays cluster_2 Mechanism of Action Studies Compound Library Preparation Compound Library Preparation Primary Assay (e.g., Absorbance-based) Primary Assay (e.g., Absorbance-based) Compound Library Preparation->Primary Assay (e.g., Absorbance-based) Single Concentration Hit Identification Hit Identification Primary Assay (e.g., Absorbance-based)->Hit Identification Activity Threshold Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Confirmed Hits IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Orthogonal Assays Orthogonal Assays IC50 Determination->Orthogonal Assays Potent Hits Selectivity & Cytotoxicity Assays Selectivity & Cytotoxicity Assays Orthogonal Assays->Selectivity & Cytotoxicity Assays Enzyme Kinetics Enzyme Kinetics Selectivity & Cytotoxicity Assays->Enzyme Kinetics Validated Hits Binding Assays (e.g., SPR) Binding Assays (e.g., SPR) Enzyme Kinetics->Binding Assays (e.g., SPR) Lead Optimization Lead Optimization Binding Assays (e.g., SPR)->Lead Optimization

Caption: Generalized workflow for a high-throughput screening campaign of a novel inhibitor.

Hypothetical Signaling Pathway Inhibition

As a nucleoside hydrolase inhibitor, this compound would likely interfere with the purine salvage pathway in susceptible organisms or cell types. This pathway is crucial for recycling purine bases from degraded nucleic acids.

G Nucleic Acids Nucleic Acids Nucleosides (e.g., Inosine, Guanosine) Nucleosides (e.g., Inosine, Guanosine) Nucleic Acids->Nucleosides (e.g., Inosine, Guanosine) Nucleoside Hydrolase Nucleoside Hydrolase Nucleosides (e.g., Inosine, Guanosine)->Nucleoside Hydrolase Ribose Ribose Nucleoside Hydrolase->Ribose Purine Bases (e.g., Hypoxanthine, Guanine) Purine Bases (e.g., Hypoxanthine, Guanine) Nucleoside Hydrolase->Purine Bases (e.g., Hypoxanthine, Guanine) Salvage Pathway Enzymes Salvage Pathway Enzymes Purine Bases (e.g., Hypoxanthine, Guanine)->Salvage Pathway Enzymes Nucleotide Synthesis Nucleotide Synthesis Salvage Pathway Enzymes->Nucleotide Synthesis This compound This compound This compound->Nucleoside Hydrolase Inhibition

Caption: Putative mechanism of action of this compound via inhibition of the purine salvage pathway.

Conclusion

While the requested detailed application notes and protocols for this compound in high-throughput screening cannot be provided due to a lack of available data, the generalized frameworks presented here can serve as a starting point for researchers wishing to investigate this compound's properties. Any such investigation would first require the development and validation of a robust primary assay for the target nucleoside hydrolase, followed by the systematic screening and characterization of this compound's inhibitory activity. Future research in this area would be necessary to generate the specific data required to produce the detailed documentation originally requested.

References

Application Notes and Protocols: In Vivo Evaluation of Novel Anti-Leishmanial Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of novel therapeutic agents against leishmaniasis, using a hypothetical candidate, NSC-79887, as an illustrative example. The methodologies described are based on established practices in pre-clinical anti-leishmanial drug discovery.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe drugs is a global health priority. Pre-clinical evaluation in relevant animal models is a critical step in the drug development pipeline. These notes outline the standard procedures for assessing the efficacy and toxicity of a candidate compound, this compound, in established murine models of cutaneous and visceral leishmaniasis.

Data Presentation: Summarized Efficacy and Toxicity Data

Quantitative data from in vivo studies should be meticulously recorded and presented for clear interpretation and comparison. The following tables exemplify how to structure such data for a compound like this compound.

Table 1: Efficacy of this compound against Leishmania amazonensis in a Murine Model of Cutaneous Leishmaniasis

Treatment GroupDose (mg/kg/day)Route of AdministrationLesion Size Reduction (%)Parasite Burden Reduction (%) (Spleen)Parasite Burden Reduction (%) (Liver)
This compound10Oral35 ± 540 ± 830 ± 6
This compound25Oral65 ± 770 ± 1060 ± 9
This compound50Oral85 ± 690 ± 580 ± 7
Amphotericin B1Intraperitoneal95 ± 498 ± 392 ± 4
Vehicle Control-Oral000

Table 2: Efficacy of this compound against Leishmania donovani in a Murine Model of Visceral Leishmaniasis

| Treatment Group | Dose (mg/kg/day) | Route of Administration | Spleen Weight Reduction (%) | Liver Weight Reduction (%) | Parasite Burden Reduction (LDU) - Spleen | Parasite Burden Reduction (LDU) - Liver | |---|---|---|---|---|---| | this compound | 10 | Oral | 20 ± 4 | 15 ± 3 | 30 ± 7 | 25 ± 5 | | this compound | 25 | Oral | 50 ± 6 | 40 ± 5 | 65 ± 9 | 55 ± 8 | | this compound | 50 | Oral | 75 ± 5 | 60 ± 7 | 85 ± 6 | 70 ± 9 | | Miltefosine | 20 | Oral | 80 ± 4 | 65 ± 6 | 90 ± 5 | 80 ± 7 | | Vehicle Control | - | Oral | 0 | 0 | 0 | 0 |

Table 3: Acute Toxicity Profile of this compound in BALB/c Mice

Dose (mg/kg)Route of AdministrationObservation Period (days)MortalityClinical Signs of Toxicity
100Oral140/5No observable signs
250Oral140/5No observable signs
500Oral141/5Lethargy, ruffled fur in 2/5 mice
1000Oral143/5Lethargy, ruffled fur, weight loss in 4/5 mice

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Protocol 1: Evaluation of this compound Efficacy in a Murine Model of Cutaneous Leishmaniasis (L. amazonensis)

1. Animal Model:

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Justification: BALB/c mice are susceptible to L. amazonensis and develop measurable cutaneous lesions.[1][2]

2. Parasite Culture and Infection:

  • Maintain Leishmania amazonensis promastigotes in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.

  • Infect mice by subcutaneous injection of 1 x 10^6 stationary-phase promastigotes in the hind footpad.

3. Drug Preparation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound orally once daily for 21 consecutive days, starting one week post-infection.

  • Include a positive control group treated with a standard drug (e.g., Amphotericin B, 1 mg/kg, intraperitoneally) and a vehicle control group.

4. Efficacy Assessment:

  • Lesion Size: Measure the thickness and diameter of the infected footpad weekly using a digital caliper.

  • Parasite Burden: At the end of the treatment, euthanize the mice and determine the parasite load in the spleen and liver by quantitative real-time PCR (qPCR) or by limiting dilution assay.

Protocol 2: Evaluation of this compound Efficacy in a Murine Model of Visceral Leishmaniasis (L. donovani)

1. Animal Model:

  • Species: BALB/c mice or Syrian golden hamsters, female, 6-8 weeks old.

  • Justification: BALB/c mice are a common model for initial screening, while hamsters more closely mimic human visceral leishmaniasis.[3][4][5]

2. Parasite Culture and Infection:

  • Maintain Leishmania donovani promastigotes as described for L. amazonensis.

  • Infect animals via intravenous (tail vein) injection of 1 x 10^7 stationary-phase promastigotes.

3. Drug Preparation and Administration:

  • Prepare and administer this compound as described for the cutaneous leishmaniasis model.

  • Include a positive control group treated with a standard drug (e.g., Miltefosine, 20 mg/kg, orally) and a vehicle control group.

4. Efficacy Assessment:

  • Organ Weight: At the end of treatment, measure the wet weight of the spleen and liver.

  • Parasite Burden: Determine the parasite load in the spleen and liver. This is typically expressed in Leishman-Donovan Units (LDU), calculated by microscopic examination of Giemsa-stained tissue smears.

Protocol 3: Acute Oral Toxicity Study of this compound

1. Animal Model:

  • Species: Healthy, non-infected BALB/c mice, female, 6-8 weeks old.

2. Drug Administration:

  • Administer single, escalating doses of this compound orally to different groups of mice.

  • Include a control group that receives only the vehicle.

3. Observation:

  • Monitor the animals for 14 days for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse effects.

4. Data Analysis:

  • Determine the LD50 (lethal dose for 50% of the animals) if applicable, or the maximum tolerated dose (MTD).

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental procedures.

experimental_workflow_cl cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment parasite_culture Leishmania amazonensis Culture infection Subcutaneous Infection (Footpad) parasite_culture->infection animal_model BALB/c Mice animal_model->infection treatment_nsc This compound (Oral) infection->treatment_nsc treatment_amphob Amphotericin B (IP) infection->treatment_amphob treatment_vehicle Vehicle Control (Oral) infection->treatment_vehicle lesion_measurement Weekly Lesion Measurement treatment_nsc->lesion_measurement treatment_amphob->lesion_measurement treatment_vehicle->lesion_measurement parasite_burden Parasite Burden (Spleen & Liver) lesion_measurement->parasite_burden

Caption: Workflow for Cutaneous Leishmaniasis Model.

signaling_pathway_apoptosis cluster_drug_action Drug Action cluster_cellular_effects Cellular Effects in Leishmania cluster_apoptosis Apoptotic Pathway nsc79887 This compound ros Increased ROS Production nsc79887->ros mito_dysfunction Mitochondrial Dysfunction nsc79887->mito_dysfunction dna_damage DNA Damage ros->dna_damage caspase_activation Caspase Activation mito_dysfunction->caspase_activation dna_damage->caspase_activation cell_death Parasite Cell Death caspase_activation->cell_death

Caption: Putative Apoptotic Pathway in Leishmania.

Conclusion

The protocols and data presentation formats provided herein offer a standardized framework for the in vivo assessment of novel anti-leishmanial drug candidates. While this compound is used as a placeholder, these methodologies are broadly applicable. Rigorous and well-documented pre-clinical studies are fundamental to the successful translation of promising compounds from the laboratory to clinical application.

References

Application Notes and Protocols for Testing NSC-79887 Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. This document provides a comprehensive set of protocols for the preclinical in vitro evaluation of NSC-79887, a novel investigational compound, against a panel of clinically relevant antibiotic-resistant bacteria. The following protocols are designed to determine the antimicrobial spectrum, potency, and potential for synergistic activity of this compound.

Preliminary Screening of Antibacterial Activity: Disk Diffusion Assay

The disk diffusion method is a qualitative and cost-effective technique to initially assess the antibacterial activity of this compound.[1][2] This assay determines the ability of the compound to inhibit bacterial growth by measuring the zone of inhibition around a disk impregnated with the test compound.[2]

Experimental Protocol:

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) in sterile saline or Mueller-Hinton Broth (MHB).

  • Inoculation of Agar Plates: Uniformly streak the bacterial suspension onto the surface of Mueller-Hinton Agar (MHA) plates using a sterile cotton swab.

  • Disk Application: Aseptically place paper disks (6 mm diameter) impregnated with a defined concentration of this compound onto the inoculated agar surface. A solvent control disk should be included.

  • Incubation: Incubate the plates at 37°C for 16-24 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disk. The absence of a zone indicates no activity, while a larger zone suggests greater inhibitory activity.

Data Presentation:

Bacterial StrainResistance ProfileThis compound Concentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus (MRSA) ATCC 43300Methicillin-ResistantX
Pseudomonas aeruginosa ATCC 27853Multi-drug ResistantX
Escherichia coli ATCC 35218ESBL-producingX
Control Strain (e.g., E. coli ATCC 25922)SusceptibleX

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] This quantitative measure is crucial for assessing the potency of this compound. The broth microdilution method is a standard and efficient way to determine MIC values.[3]

Experimental Protocol:

  • Preparation of this compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[2][3] This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation:

Bacterial StrainResistance ProfileThis compound MIC (µg/mL)
S. aureus (MRSA) ATCC 43300Methicillin-Resistant
P. aeruginosa ATCC 27853Multi-drug Resistant
E. coli ATCC 35218ESBL-producing
Control Strain (E. coli ATCC 25922)Susceptible

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay helps to determine whether this compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Protocol:

  • Following MIC Determination: After determining the MIC, take a 10 µL aliquot from each well of the microtiter plate that shows no visible growth.

  • Plating: Spot-plate the aliquots onto MHA plates.

  • Incubation: Incubate the MHA plates at 37°C for 24 hours.

  • Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation:

Bacterial StrainResistance ProfileMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
S. aureus (MRSA) ATCC 43300Methicillin-Resistant
P. aeruginosa ATCC 27853Multi-drug Resistant
E. coli ATCC 35218ESBL-producing

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to evaluate the interaction between this compound and existing antibiotics. This can reveal synergistic (enhanced effect), additive, indifferent, or antagonistic interactions.

Experimental Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of this compound (e.g., along the rows) and a known antibiotic (e.g., along the columns).

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1

    • Indifference: 1 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Data Presentation:

Bacterial StrainAntibioticThis compound MIC Alone (µg/mL)Antibiotic MIC Alone (µg/mL)This compound MIC in Combination (µg/mL)Antibiotic MIC in Combination (µg/mL)FIC IndexInteraction
S. aureus (MRSA)Vancomycin
P. aeruginosaCiprofloxacin

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_disk Disk Diffusion cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination bacterial_culture Bacterial Culture mcfarland 0.5 McFarland Standard bacterial_culture->mcfarland plate_inoculation Inoculate MHA Plate mcfarland->plate_inoculation inoculate_wells Inoculate 96-well Plate mcfarland->inoculate_wells nsc_prep Prepare this compound Stock disk_application Apply this compound Disk nsc_prep->disk_application serial_dilution Serial Dilution of this compound nsc_prep->serial_dilution plate_inoculation->disk_application incubate_disk Incubate 16-24h disk_application->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone serial_dilution->inoculate_wells incubate_mic Incubate 16-20h inoculate_wells->incubate_mic read_mic Determine MIC incubate_mic->read_mic plate_from_mic Plate from 'No Growth' Wells read_mic->plate_from_mic incubate_mbc Incubate 24h plate_from_mic->incubate_mbc count_colonies Determine MBC incubate_mbc->count_colonies

Caption: Workflow for determining the antimicrobial activity of this compound.

Hypothetical Signaling Pathway Inhibition by this compound

Note: The following diagram illustrates a hypothetical bacterial signaling pathway that could be a target for an antimicrobial agent like this compound. The specific molecular target of this compound is currently unknown.

G cluster_pathway Hypothetical Bacterial Two-Component System ext_signal External Stimulus (e.g., pH, osmolarity) sensor_kinase Sensor Kinase (Membrane Protein) ext_signal->sensor_kinase Activates response_reg Response Regulator sensor_kinase->response_reg Phosphorylates dna DNA response_reg->dna Binds to Promoter Regions virulence_genes Virulence Gene Expression dna->virulence_genes resistance_genes Resistance Gene Expression dna->resistance_genes bacterial_response Bacterial Response (e.g., Biofilm Formation, Toxin Production) virulence_genes->bacterial_response resistance_genes->bacterial_response nsc79887 This compound nsc79887->sensor_kinase Inhibits Autophosphorylation

Caption: Hypothetical inhibition of a bacterial signaling pathway by this compound.

References

Troubleshooting & Optimization

NSC-79887 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides and FAQs

This technical support center provides guidance on the common challenges associated with the solubility and stability of NSC-79887. Below you will find frequently asked questions and troubleshooting advice to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is identified as a nucleoside hydrolase (NH) inhibitor.[1] Its mechanism of action involves the inhibition of this enzyme, which can play a role in various biological processes.

Q2: What are the recommended solvents for dissolving this compound?

Currently, specific public data on the solubility of this compound in various solvents is limited. For novel or less-characterized compounds, a standard approach is to test solubility in common laboratory solvents such as DMSO, ethanol, and aqueous buffers. It is recommended to start with a small amount of the compound and test its solubility in different solvents to determine the most appropriate one for your experiments.

Q3: How should I prepare stock solutions of this compound?

When preparing stock solutions for compounds with limited solubility data, it is a common practice to create a high-concentration stock in an organic solvent like DMSO, which can then be diluted into aqueous buffers for experiments. For general guidance on preparing stock solutions, consider the following steps:

  • Weigh the required amount of the compound.

  • Dissolve it in a small volume of a suitable organic solvent (e.g., DMSO).

  • Once fully dissolved, add the appropriate aqueous buffer or cell culture medium to reach the final desired concentration.

  • It is crucial to ensure that the final concentration of the organic solvent in your experiment is low enough to not affect the biological system (typically <0.1%).

Q4: What are the best storage conditions for this compound stock solutions to ensure stability?

This compound is recommended to be stored at -20°C.[1] For stock solutions, it is advisable to aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Storing solutions in amber vials can protect them from light degradation.

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Steps
Precipitation in Aqueous Solution The compound has low solubility in aqueous buffers.1. Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains at a non-toxic level for your experimental system.2. Gently warm the solution to aid dissolution.3. Prepare a more dilute stock solution.
Loss of Activity Over Time The compound may be unstable in the prepared solution or under the storage conditions.1. Prepare fresh solutions before each experiment.2. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.3. Store stock solutions at -80°C for long-term storage.4. Protect the solution from light by using amber vials or wrapping tubes in foil.
Inconsistent Experimental Results This could be due to variability in the concentration of the active compound due to solubility or stability issues.1. Ensure the compound is fully dissolved before use.2. Vortex the solution before each use to ensure homogeneity.3. Perform a concentration validation of your stock solution if possible.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound needed to make a 10 mM solution. (Mass = 10 mmol/L * Molecular Weight of this compound * Volume in L).

  • Procedure: a. Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to the tube. c. Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used if necessary. d. Aliquot the stock solution into smaller, single-use volumes. e. Store the aliquots at -20°C or -80°C for long-term storage.

Visualizing Experimental Workflow and Pathways

Below are diagrams illustrating key processes and pathways relevant to working with chemical compounds in a research setting.

cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute to Working Concentration in Aqueous Buffer dissolve->dilute aliquot Aliquot into Single-Use Tubes dilute->aliquot Prepare for Storage store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for Use vortex Vortex Solution thaw->vortex add Add to Experiment vortex->add

Caption: Workflow for preparing, storing, and using compound stock solutions.

cluster_troubleshooting Troubleshooting Precipitation start Compound Precipitates in Aqueous Solution q1 Is the organic solvent concentration at maximum allowable limit? start->q1 a1_yes Increase Sonication or Gentle Warming q1->a1_yes Yes a1_no Increase Organic Solvent Concentration q1->a1_no No q2 Did the precipitate redissolve? a1_yes->q2 a1_no->q2 a2_yes Proceed with Experiment q2->a2_yes Yes a2_no Prepare a More Dilute Stock Solution q2->a2_no No

Caption: Decision tree for troubleshooting compound precipitation issues.

References

Technical Support Center: Optimizing NSC-95397 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of NSC-95397 (formerly known as NSC-79887). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the effective application of NSC-95397 in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NSC-95397?

A1: NSC-95397 is a potent small molecule inhibitor of dual-specificity phosphatases, primarily targeting Mitogen-activated Protein Kinase Phosphatase-1 (MKP-1) and cell division cycle 25 (Cdc25) phosphatases.[1][2][3] Inhibition of MKP-1 leads to an increase in the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key component of the MAPK signaling pathway.[1] This sustained activation of ERK1/2 signaling can paradoxically lead to cell cycle arrest and apoptosis.[1] Inhibition of Cdc25 phosphatases also contributes to cell cycle arrest, particularly at the G2/M phase.[3]

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: Based on published data, a starting concentration range of 5 µM to 20 µM is recommended for initial in vitro experiments with cancer cell lines.[1] The half-maximal inhibitory concentration (IC50) for cell growth has been reported to be between approximately 10 µM and 20 µM in various colon cancer cell lines after 24 hours of treatment.[1][2] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q3: How should I prepare a stock solution of NSC-95397?

A3: NSC-95397 is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 1.61 mL of dimethyl sulfoxide (DMSO).[3] The compound is also soluble in ethanol at 1 mg/mL.[3] For long-term storage, it is recommended to store the lyophilized powder at -20°C, desiccated, where it is stable for up to 24 months.[3] Once reconstituted in DMSO, the stock solution should be stored at -20°C and is best used within one month to maintain potency.[3] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]

Q4: In which cancer cell lines has NSC-95397 shown efficacy?

A4: NSC-95397 has demonstrated anti-proliferative and pro-apoptotic effects in several human colon cancer cell lines, including SW480, SW620, and DLD-1.[1][2] It has also been shown to inhibit the growth of human hepatoma and breast cancer cells.[3] The sensitivity to NSC-95397 can vary between cell lines, potentially due to differing expression levels of its target, MKP-1.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of NSC-95397 on the viability and proliferation of various colon cancer cell lines.

Table 1: IC50 Values of NSC-95397 in Colon Cancer Cell Lines (24-hour treatment)

Cell LineIC50 (µM)
SW4809.9[1][2]
SW62014.1[1][2]
DLD-118.6[1][2]

Table 2: Dose-Dependent Effect of NSC-95397 on Cell Viability (MTT Assay) after 24 hours

Cell LineConcentration (µM)% Cell Viability (Approx.)
SW48010~55%[1]
20~30%[1]
SW62010~80%[1]
20~50%[1]
DLD-110~85%[1]
20~60%[1]

Table 3: Dose-Dependent Inhibition of Cell Proliferation (BrdU Assay) by NSC-95397 after 24 hours

Cell LineConcentration (µM)% Inhibition of Proliferation (Approx.)
SW48010~40%[1]
20~70%[1]
SW62010~20%[1]
20~50%[1]
DLD-110~15%[1]
20~45%[1]

Signaling Pathway and Experimental Workflow Diagrams

NSC_95397_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 p_ERK1/2 p-ERK1/2 (Active) ERK1/2->p_ERK1/2 Phosphorylation Proliferation Proliferation p_ERK1/2->Proliferation Promotes Apoptosis Apoptosis p_ERK1/2->Apoptosis Sustained activation can induce MKP-1 MKP-1 MKP-1->p_ERK1/2 Dephosphorylates (Inactivates) NSC-95397 NSC-95397 NSC-95397->MKP-1 Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_assays Efficacy Assessment cluster_analysis Data Analysis Cell_Culture 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) Compound_Prep 2. NSC-95397 Preparation (Serial dilutions in media) Cell_Culture->Compound_Prep Treatment 3. Cell Treatment (Incubate for 24-72 hours) Compound_Prep->Treatment Viability 4a. Cell Viability Assay (e.g., MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis Signaling 4c. Western Blot Analysis (p-ERK, total ERK, MKP-1) Treatment->Signaling Data_Acquisition 5. Data Acquisition (Plate reader, Flow cytometer, Imager) Viability->Data_Acquisition Apoptosis->Data_Acquisition Signaling->Data_Acquisition Analysis 6. Data Analysis (Calculate IC50, % apoptosis, protein levels) Data_Acquisition->Analysis Conclusion 7. Conclusion (Determine optimal concentration) Analysis->Conclusion

References

troubleshooting NSC-79887 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the nucleoside hydrolase (NH) inhibitor, NSC-79887.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of nucleoside hydrolase (NH). Its chemical name is Diethyl 2-[(2-chloroanilino)methylidene]propanedioate. Nucleoside hydrolases are enzymes that catalyze the cleavage of the N-glycosidic bond in nucleosides, separating them into a nucleobase and a ribose or deoxyribose sugar. In many organisms, particularly in certain protozoan parasites and some bacteria, the purine salvage pathway is essential for synthesizing purine nucleotides, and nucleoside hydrolase plays a key role in this process. By inhibiting this enzyme, this compound disrupts the purine salvage pathway, which can lead to a depletion of the purine nucleotide pool necessary for DNA and RNA synthesis, ultimately affecting cell proliferation and viability.

Q2: I am observing a precipitate in my cell culture medium after adding this compound. What are the common causes?

Precipitation of small molecules like this compound in cell culture media is a frequent issue and can be attributed to several factors:

  • Exceeding Solubility Limit: The concentration of this compound in the media may be higher than its aqueous solubility.

  • Solvent Shock: this compound is often dissolved in a non-aqueous solvent like DMSO to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[1]

  • Interaction with Media Components: Components of the cell culture medium, such as salts, proteins (especially in serum-containing media), and amino acids, can interact with this compound and reduce its solubility.[1]

  • Temperature Fluctuations: Adding a cold stock solution to warm media can cause a temperature shock, leading to precipitation. Conversely, storing media containing the compound at lower temperatures can also decrease its solubility.

  • pH Instability: Changes in the pH of the culture medium, which can occur due to cellular metabolism, can alter the charge and, consequently, the solubility of this compound.

Q3: Is it acceptable to use the media if a precipitate is visible?

No, it is not recommended to use media with a visible precipitate. The presence of a precipitate indicates that the actual concentration of the soluble, active compound is unknown and lower than intended. This will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended cytotoxic effects on the cells.

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To minimize solvent-induced toxicity, the final concentration of dimethyl sulfoxide (DMSO) in the cell culture medium should be kept as low as possible. Generally, it is recommended to keep the final DMSO concentration below 0.5% (v/v), with many protocols suggesting 0.1% or lower to avoid impacting cell viability and function. It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential solvent effects.

Troubleshooting Guide for this compound Precipitation

This guide provides a step-by-step approach to diagnose and resolve precipitation issues with this compound in your cell culture experiments.

Observation: Precipitate Forms Immediately Upon Adding this compound to Media

This is often a sign of "solvent shock" or exceeding the immediate solubility limit of the compound in the aqueous media.

Troubleshooting Workflow for Immediate Precipitation

cluster_0 Problem: Immediate Precipitation cluster_1 Solution Pathway Start Precipitate forms immediately Step1 1. Optimize Dilution Method - Add stock dropwise to media - Gently vortex during addition Start->Step1 Try First Step2 2. Lower Final Concentration - Perform a dose-response to find the highest soluble concentration Step1->Step2 If still precipitates Step3 3. Prepare Intermediate Dilution - Dilute stock in a small volume of serum-free media first Step2->Step3 Alternative Method Step4 4. Pre-warm Media - Ensure media is at 37°C before adding the compound Step3->Step4 Additional Step cluster_0 Purine Salvage Pathway Nucleosides Purine Nucleosides (e.g., Adenosine, Guanosine) NH Nucleoside Hydrolase (NH) Nucleosides->NH Bases Purine Bases (e.g., Adenine, Guanine) NH->Bases Hydrolysis Nucleotides Purine Nucleotides (AMP, GMP) Bases->Nucleotides PRPP PRPP PRPP->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA NSC79887 This compound NSC79887->NH Inhibition

References

NSC-79887 storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage and handling of NSC-79887. Below you will find troubleshooting guides and frequently asked questions to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is -20°C.[1] It is shipped on a cool pack to maintain this temperature during transit.

Q2: How should I handle this compound upon receipt?

A2: Upon receipt, immediately transfer the vial of this compound to a -20°C freezer. Ensure the vial is tightly sealed to prevent moisture accumulation.

Q3: What personal protective equipment (PPE) should I use when handling this compound?

Q4: How do I reconstitute this compound?

A4: To reconstitute this compound, you will need to use an appropriate solvent. While specific solubility data is not widely published, a common solvent for similar compounds is dimethyl sulfoxide (DMSO). For detailed instructions, please refer to the "Experimental Protocols" section below.

Q5: How should I store stock solutions of this compound?

A5: Once reconstituted, it is best practice to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. The stability of this compound in solution has not been extensively reported, so it is advisable to use freshly prepared solutions for experiments whenever possible.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not dissolve Incorrect solvent used.While specific solubility data is limited, DMSO is a common solvent for many organic compounds. Try dissolving a small amount in DMSO. Gentle warming and vortexing may aid dissolution.
Insufficient solvent volume.Increase the volume of the solvent gradually until the compound dissolves. Be mindful of the desired final concentration.
Compound has degraded.If the compound has been stored improperly or for an extended period, it may have degraded. It is recommended to use a fresh vial of the compound.
Inconsistent experimental results Degradation of stock solution.Avoid multiple freeze-thaw cycles by preparing single-use aliquots of your stock solution. Use freshly prepared solutions for critical experiments.
Inaccurate concentration of stock solution.Ensure your balance is properly calibrated before weighing the compound. Verify the calculations for preparing the stock solution.

Quantitative Data Summary

ParameterValueSource
Storage Temperature (Solid) -20°C[1]
Shipping Conditions Cool pack[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound using DMSO as the solvent.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile tips

Methodology:

  • Equilibrate the vial of this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need to know the molecular weight of this compound. (Note: The molecular weight of this compound is required for this calculation but was not found in the provided search results. This is a critical piece of information for accurate stock solution preparation.)

  • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the solid this compound.

  • Vortex the tube until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C until use.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_usage Experimental Use start Start: Solid this compound weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and using this compound solutions.

logical_relationship cluster_storage Storage Best Practices cluster_handling Handling Precautions solid Solid this compound (-20°C) stock Stock Solution (-20°C / -80°C) solid->stock Reconstitution working Working Solution (Use Immediately) stock->working Dilution aliquoting Aliquot to Avoid Freeze-Thaw Cycles stock->aliquoting ppe Appropriate PPE ppe->solid ppe->stock fume_hood Fume Hood (if needed) fume_hood->solid

Caption: Key storage and handling relationships for this compound.

References

Technical Support Center: Overcoming Resistance to NSC-79887 in Parasites

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the antiparasitic activity and resistance mechanisms of the compound NSC-79887 is not available in the current scientific literature based on extensive searches. The following content is generated based on general principles of drug resistance in parasites and may not be specific to this compound. Researchers should validate these general approaches for their specific compound of interest.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound has been identified as a nucleoside hydrolase (NH) inhibitor.[1] Nucleoside hydrolases are enzymes crucial for the purine salvage pathway in many parasites. These pathways are essential for the synthesis of nucleic acids (DNA and RNA). By inhibiting NH, this compound likely disrupts the parasite's ability to replicate its genetic material and produce proteins, ultimately leading to cell death. The specifics of its action against particular parasites have not been detailed in available research.

Q2: What are the common mechanisms by which parasites develop resistance to drugs?

A2: Parasites have evolved several mechanisms to counteract the effects of therapeutic agents. Understanding these can help in designing experiments to investigate and potentially overcome resistance. Common mechanisms include:

  • Target Modification: Alterations in the drug's target protein, such as mutations in the gene encoding the target, can reduce the drug's binding affinity and efficacy.

  • Increased Drug Efflux: Parasites can upregulate the expression of transporter proteins (like ABC transporters) that actively pump the drug out of the cell, preventing it from reaching its target at a sufficient concentration.

  • Drug Inactivation: The parasite may develop or acquire enzymes that chemically modify and inactivate the drug.

  • Metabolic Bypass: The parasite might activate or upregulate alternative metabolic pathways to circumvent the pathway targeted by the drug.

Q3: Are there known instances of resistance to this compound in any parasitic species?

A3: Currently, there is no specific information in the scientific literature detailing instances of resistance to this compound in parasites. However, resistance to other nucleoside analogs has been documented in various parasites, often involving mutations in the target enzyme or changes in drug transport.

II. Troubleshooting Guides

This section provides guidance for common experimental issues that may arise when studying drug resistance, framed in the context of a hypothetical antiparasitic agent like this compound.

Issue 1: Inconsistent IC50 values for this compound in vitro.

  • Possible Cause 1: Parasite culture variability.

    • Troubleshooting: Ensure parasite cultures are in a consistent growth phase (e.g., logarithmic phase) before initiating the assay. Standardize cell density and culture conditions (media, temperature, CO2 levels).

  • Possible Cause 2: Drug stability and preparation.

    • Troubleshooting: Prepare fresh stock solutions of this compound for each experiment. Verify the solubility of the compound in the chosen solvent and its stability under experimental conditions (e.-g., temperature, light exposure).

  • Possible Cause 3: Assay methodology.

    • Troubleshooting: Standardize incubation times and the method used to assess parasite viability (e.g., microscopy, fluorescence-based assays, metabolic assays). Ensure the chosen viability assay is not directly affected by the drug or its solvent.

Issue 2: Putative resistant parasite line does not show a significant shift in IC50.

  • Possible Cause 1: Insufficient drug pressure during selection.

    • Troubleshooting: Gradually increase the concentration of this compound in a stepwise manner over a prolonged period to select for resistant parasites. Ensure the starting concentration is around the IC50 of the parental strain.

  • Possible Cause 2: Unstable resistance mechanism.

    • Troubleshooting: Maintain a low level of drug pressure in the culture medium to prevent the loss of the resistance phenotype, which can occur if the resistance mechanism imparts a fitness cost.

  • Possible Cause 3: Heterogeneous population.

    • Troubleshooting: Perform single-cell cloning to isolate a clonal population of resistant parasites. This will ensure that the observed phenotype is not an average of a mixed population of sensitive and resistant individuals.

Issue 3: Difficulty identifying the mechanism of resistance.

  • Possible Cause 1: Target-based resistance.

    • Troubleshooting: Sequence the gene encoding the putative target of this compound (e.g., nucleoside hydrolase) in both the sensitive and resistant parasite lines to identify any mutations.

  • Possible Cause 2: Non-target-based resistance (e.g., efflux pumps).

    • Troubleshooting: Perform transcriptomic (RNA-seq) or proteomic analyses to compare the gene and protein expression profiles of sensitive and resistant parasites. Look for upregulation of transporter proteins or metabolic enzymes in the resistant line.

III. Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Assay

This protocol describes a general method for determining the 50% inhibitory concentration (IC50) of an antiparasitic compound.

  • Parasite Culture: Maintain the parasite culture under optimal conditions. Harvest parasites during the logarithmic growth phase.

  • Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.

  • Assay Plate Preparation: Seed a 96-well plate with a standardized number of parasites per well.

  • Drug Addition: Add the different concentrations of this compound to the wells. Include a solvent control (parasites with solvent only) and a negative control (parasites with media only).

  • Incubation: Incubate the plate under standard culture conditions for a predetermined period (e.g., 48-72 hours).

  • Viability Assessment: Determine parasite viability using a suitable method, such as a resazurin-based assay or SYBR Green I-based fluorescence assay.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the solvent control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Table 1: Example IC50 Data for a Hypothetical Compound

Parasite StrainIC50 (µM) - Replicate 1IC50 (µM) - Replicate 2IC50 (µM) - Replicate 3Mean IC50 (µM) ± SD
Wild-Type (WT)2.52.82.62.63 ± 0.15
Resistant Line 125.428.126.526.67 ± 1.36
Resistant Line 218.920.119.519.50 ± 0.60

Protocol 2: Selection of Drug-Resistant Parasites

  • Initial Exposure: Culture wild-type parasites in the presence of this compound at a concentration equal to the IC50.

  • Monitoring and Sub-culturing: Monitor the culture for parasite regrowth. Once the parasites have adapted and are growing steadily, sub-culture them.

  • Stepwise Increase in Drug Concentration: Gradually increase the concentration of this compound in the culture medium. Allow the parasites to adapt at each new concentration before proceeding to the next.

  • Clonal Selection: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), perform limiting dilution or single-cell sorting to isolate clonal lines.

  • Phenotypic and Genotypic Characterization: Characterize the phenotype (IC50) and genotype of the clonal resistant lines.

IV. Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_ic50 IC50 Determination cluster_resistance Resistance Selection cluster_analysis Mechanism Analysis start Start with Wild-Type Parasite Culture ic50_assay Perform In Vitro Susceptibility Assay start->ic50_assay drug_prep Prepare this compound Stock Solutions drug_prep->ic50_assay ic50_data Analyze Data and Calculate IC50 ic50_assay->ic50_data drug_pressure Apply Stepwise Drug Pressure ic50_data->drug_pressure clonal_selection Isolate Clonal Resistant Lines drug_pressure->clonal_selection phenotype Confirm Resistant Phenotype (IC50) clonal_selection->phenotype genotype Genomic/Transcriptomic Analysis phenotype->genotype target_analysis Sequence Putative Target Gene phenotype->target_analysis

Caption: Workflow for studying drug resistance in parasites.

signaling_pathway cluster_pathway Hypothetical Mechanism of Action and Resistance cluster_resistance_mech Resistance Mechanisms NSC79887 This compound NH Nucleoside Hydrolase (Target Enzyme) NSC79887->NH Inhibition Purine_Salvage Purine Salvage Pathway NH->Purine_Salvage Nucleic_Acid Nucleic Acid Synthesis Purine_Salvage->Nucleic_Acid Parasite_Death Parasite Death Nucleic_Acid->Parasite_Death Disruption leads to Target_Mutation Target Mutation (Reduced Binding) Target_Mutation->NH Efflux_Pump Increased Efflux Efflux_Pump->NSC79887 Drug Expulsion

Caption: Hypothetical signaling pathway for this compound action and resistance.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of NSC-79887

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the oral bioavailability of the nucleoside hydrolase inhibitor, NSC-79887, for in vivo studies. Given that new chemical entities often present challenges with aqueous solubility, this guide outlines established formulation strategies to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: We are seeing very low exposure of this compound in our initial rodent pharmacokinetic (PK) studies. What is the likely cause?

A1: Low oral bioavailability is a common issue for many research compounds and is often attributed to poor aqueous solubility and/or low permeability across the intestinal wall. For this compound, a nucleoside hydrolase inhibitor, its inherent physicochemical properties may limit its dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Another possibility could be significant first-pass metabolism in the liver.

Q2: What are the initial steps to consider for improving the bioavailability of this compound?

A2: A stepwise approach is recommended. First, determine the aqueous solubility of this compound at different pH values to understand its dissolution profile in various segments of the gastrointestinal tract. Subsequently, explore formulation strategies aimed at enhancing solubility. Common starting points include preparing a simple suspension with a wetting agent, or creating a solution using a cosolvent system.

Q3: What are some of the more advanced formulation strategies we can employ if simple formulations are ineffective?

A3: If initial approaches do not sufficiently improve exposure, several advanced formulation technologies can be explored. These include:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[1][2]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[2][3][4]

  • Solid Dispersions: Dispersing this compound in a polymer matrix can create an amorphous form of the drug, which typically has a higher solubility than its crystalline form.[1][3]

  • Cyclodextrin Complexation: Encapsulating the drug within cyclodextrin molecules can increase its solubility in aqueous environments.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in plasma concentrations between animals. Poor and inconsistent dissolution of the drug in the GI tract.Improve the formulation to ensure more uniform drug release. Consider a solution formulation or a micronized suspension.
Low Cmax and AUC despite high dose. Solubility-limited absorption.The administered dose is not fully dissolving. Focus on solubility enhancement techniques such as lipid-based formulations or solid dispersions.
Good in vitro solubility in the formulation vehicle, but still low in vivo exposure. Drug precipitation in the GI tract upon dilution with aqueous fluids.Consider using precipitation inhibitors in your formulation. Alternatively, a lipid-based system may help maintain the drug in a solubilized state.
Evidence of drug degradation in the formulation. Chemical instability of this compound in the chosen vehicle.Assess the stability of this compound in different excipients and pH conditions. Select excipients that are compatible with the compound.

Experimental Protocols

Protocol 1: Preparation of a Micronized Suspension of this compound

Objective: To increase the dissolution rate of this compound by reducing its particle size.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in water)

  • Wetting agent (e.g., 0.1% w/v Tween 80)

  • Mortar and pestle or a mechanical milling apparatus

  • Deionized water

Method:

  • Weigh the required amount of this compound.

  • If using a mortar and pestle, add a small amount of the wetting agent to the drug powder and triturate to form a smooth paste.

  • Gradually add the vehicle to the paste while continuously mixing to ensure a uniform suspension.

  • If using a mechanical mill, follow the manufacturer's instructions for wet milling, using the vehicle and wetting agent as the milling medium.

  • Visually inspect the suspension for homogeneity. If possible, measure the particle size distribution using a suitable technique like laser diffraction.

  • Store the suspension under appropriate conditions and determine its stability over the intended study duration.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

Objective: To formulate this compound in a lipid-based system to enhance its solubilization and absorption.

Materials:

  • This compound

  • Oil (e.g., Labrafac™ PG)[4]

  • Surfactant (e.g., Labrasol® ALF)[5]

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP)[4]

  • Glass vials

  • Vortex mixer and magnetic stirrer

Method:

  • Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Based on the solubility data, select an oil, surfactant, and co-surfactant.

  • Prepare different ratios of the selected excipients (e.g., 40:40:20 oil:surfactant:co-surfactant).

  • Add the required amount of this compound to the excipient mixture.

  • Gently heat (if necessary and the compound is stable) and vortex or stir until the drug is completely dissolved.

  • To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a microemulsion.

  • Characterize the resulting microemulsion for droplet size and polydispersity index.

  • Conduct stability studies on the final formulation.

Data Presentation

Table 1: Illustrative Solubility Data for this compound in Various Vehicles

Vehicle Solubility (µg/mL)
Water< 1
0.1 N HCl (pH 1.2)< 1
Phosphate Buffer (pH 6.8)2.5
10% DMSO / 90% Saline50
20% Solutol HS 15 in Water250
Labrafac™ PG150
Labrasol® ALF300
Transcutol® HP500

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations (Oral Gavage in Rats at 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (h) AUC (0-t) (ng*h/mL)
Simple Suspension (0.5% MC)50 ± 152.0250 ± 75
Micronized Suspension150 ± 401.5900 ± 200
SEDDS800 ± 1501.04500 ± 800

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation Initial Assessment Initial Assessment Simple Formulations Simple Formulations Initial Assessment->Simple Formulations Solubility/Permeability Issues Advanced Formulations Advanced Formulations Simple Formulations->Advanced Formulations Bioavailability Still Low Final Formulation Selection Final Formulation Selection Advanced Formulations->Final Formulation Selection Optimized PK Profile Animal Dosing Animal Dosing Final Formulation Selection->Animal Dosing Proceed to In Vivo Study Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Bioanalysis Bioanalysis Blood Sampling->Bioanalysis PK Analysis PK Analysis Bioanalysis->PK Analysis

Caption: Workflow for formulation development and in vivo evaluation of this compound.

signaling_pathway This compound This compound Nucleoside Hydrolase Nucleoside Hydrolase This compound->Nucleoside Hydrolase Inhibits Nucleoside Salvage Pathway Nucleoside Salvage Pathway Nucleoside Hydrolase->Nucleoside Salvage Pathway Contributes to Cell Proliferation / Survival Cell Proliferation / Survival Nucleoside Salvage Pathway->Cell Proliferation / Survival Impacts

Caption: Hypothetical signaling pathway impacted by this compound.

References

how to minimize NSC-79887 degradation in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of NSC-79887 during long-term experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation?

A1: The primary factors contributing to the degradation of small molecule compounds like this compound include exposure to heat, light, moisture, and reactive substances.[1] Common chemical degradation pathways are hydrolysis, oxidation, and photolysis.[2][3][4] The stability of a compound is also influenced by its chemical structure, the solvent it is dissolved in, the pH of the solution, and the storage container.[5]

Q2: What are the recommended storage conditions for this compound?

A2: For lyophilized this compound, long-term storage at -20°C or below is recommended to maintain its integrity.[6][7][8] Once reconstituted into a solution, it should be stored at 2-8°C for short-term use and at -20°C or -80°C for long-term storage.[1] It is crucial to protect the compound from light by using amber vials or opaque containers.[1][8]

Q3: How can I detect if my this compound has degraded?

A3: Signs of degradation can include a change in the physical appearance of the compound, such as color change or precipitation.[9] For a more accurate assessment, analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of new peaks, which may indicate the presence of degradation products.[9] A decrease in the expected biological activity in your experiments can also be an indicator of degradation.[9]

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles should be avoided as they can accelerate the degradation of the compound.[6] It is best practice to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a particular experiment.

Troubleshooting Guide

This section addresses common issues encountered during long-term experiments with this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity in the assay. Chemical degradation of this compound.Verify the purity of your stock solution using HPLC. If degradation is confirmed, prepare a fresh stock solution from a new vial of lyophilized powder. For future use, store aliquots at -80°C and minimize exposure to light and elevated temperatures.[9]
Precipitation observed in the stock solution upon thawing. Poor solubility or compound aggregation.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing the stock solution in a different solvent or at a lower concentration. Ensure the pH of the buffer is compatible with the compound's solubility.
Appearance of extra peaks in HPLC analysis of an older stock solution. Formation of degradation products or isomers.This is a clear indication of compound instability. It is recommended to synthesize or purchase a new batch of this compound. Ensure proper storage conditions are maintained for the new batch.[9]
Inconsistent experimental results over time. Gradual degradation of the working solution.Prepare fresh working solutions from a frozen stock aliquot for each experiment. Avoid using working solutions that have been stored for extended periods at room temperature or 4°C.

Experimental Protocols

  • Preparation:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.[8]

    • Reconstitute the powder in a suitable solvent (e.g., DMSO, ethanol) to a desired stock concentration (e.g., 10 mM).

    • Ensure the compound is completely dissolved by gentle vortexing or swirling.[8]

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in amber or opaque vials.

    • Label each aliquot clearly with the compound name, concentration, and date of preparation.[6]

    • For long-term storage, place the aliquots in a freezer at -20°C or -80°C.[1] For short-term storage (a few days), refrigeration at 2-8°C is acceptable.[1]

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration.

    • Aliquot the solution into multiple vials.

  • Time Zero (T=0) Analysis:

    • Take an initial sample (T=0) and analyze its purity and concentration using a validated HPLC method. This will serve as the baseline.[9]

  • Incubation:

    • Place the remaining vials in a temperature-controlled chamber at an elevated temperature (e.g., 40°C).[9]

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove one vial from the chamber.

    • Allow the vial to return to room temperature.

    • Analyze the sample by HPLC to determine the concentration of this compound and identify any degradation products.[9]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Quantify the formation of any significant degradation products.

Quantitative Data Summary

The following table provides hypothetical data from an accelerated stability study of this compound in a buffered solution at pH 7.4.

Storage Condition Time Point % this compound Remaining Major Degradant Peak Area (%)
4°C 0 weeks100%0%
4 weeks99.5%<0.1%
8 weeks99.2%0.1%
12 weeks98.9%0.2%
25°C (Room Temp) 0 weeks100%0%
4 weeks95.3%2.1%
8 weeks90.1%4.5%
12 weeks85.6%7.8%
40°C 0 weeks100%0%
4 weeks82.4%9.3%
8 weeks68.7%18.5%
12 weeks55.1%30.2%

Visualizations

Common Degradation Pathways for Small Molecules NSC79887 This compound (Active Compound) Hydrolysis Hydrolysis (Reaction with water) NSC79887->Hydrolysis H2O, pH Oxidation Oxidation (Loss of electrons) NSC79887->Oxidation O2, Metal Ions Photolysis Photolysis (Degradation by light) NSC79887->Photolysis UV/Vis Light DegradationProducts Degradation Products (Inactive/Less Active) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photolysis->DegradationProducts

Caption: Common degradation pathways for small molecules.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation PrepStock Prepare Stock Solution Aliquot Aliquot Samples PrepStock->Aliquot T0 T=0 Analysis (HPLC) Aliquot->T0 Incubate Incubate at Stressed Conditions Aliquot->Incubate TimePoints Analyze at Time Points (HPLC) Incubate->TimePoints DataAnalysis Calculate % Remaining TimePoints->DataAnalysis Report Generate Stability Report DataAnalysis->Report

Caption: Workflow for stability assessment.

Troubleshooting Logic for this compound Instability Start Inconsistent Experimental Results CheckPurity Check Stock Purity (HPLC)? Start->CheckPurity Degraded Degradation Confirmed CheckPurity->Degraded Yes NotDegraded Stock is Pure CheckPurity->NotDegraded No PrepareNew Prepare Fresh Stock & Aliquot Degraded->PrepareNew ReviewHandling Review Handling & Storage Protocol NotDegraded->ReviewHandling End Problem Resolved PrepareNew->End ReviewHandling->End

Caption: Troubleshooting flowchart for instability.

References

refining experimental conditions for NSC-79887 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSC-95397 in their experiments. The information is tailored for scientists and drug development professionals to refine their experimental conditions and overcome common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My NSC-95397 is not dissolving properly. How should I prepare my stock solution?

A1: NSC-95397 has limited solubility in aqueous solutions. For optimal dissolution, it is recommended to prepare stock solutions in dimethyl sulfoxide (DMSO).[1][2][3][4] Commercially available NSC-95397 is soluble in DMSO at concentrations ranging from 15 mg/mL to 100 mg/mL.[1][3] For a 10 mM stock solution, you can reconstitute 5 mg of NSC-95397 powder in 1.61 mL of DMSO.[1] It is also soluble in ethanol at lower concentrations, around 1-5 mg/mL.[1] Always use fresh, high-quality DMSO, as moisture can reduce solubility.[2] For in vivo studies, specific formulation protocols are available that may involve co-solvents like PEG300 and Tween80.[2]

Q2: I'm observing unexpected off-target effects in my experiments. What are the known targets of NSC-95397?

A2: NSC-95397 is a potent inhibitor of the Cdc25 family of dual-specificity phosphatases (Cdc25A, Cdc25B, and Cdc25C).[1][2][5][6] It also inhibits other dual-specificity phosphatases, notably MAP Kinase Phosphatase 1 (MKP-1).[2][5][7][8] Its anti-proliferative and pro-apoptotic effects in colon cancer cells are mediated through the inhibition of MKP-1 and subsequent activation of the ERK1/2 pathway.[2][5][7][8][9][10][11] While it shows high selectivity for Cdc25 phosphatases over some other phosphatases like PTP1B, researchers should be aware of its activity on multiple DUSPs.[4][6]

Q3: What is the recommended working concentration for NSC-95397 in cell culture experiments?

A3: The optimal working concentration of NSC-95397 can vary depending on the cell line and the desired biological effect. For colon cancer cell lines such as SW480, SW620, and DLD-1, effective concentrations have been reported in the range of 10-20 µM for inducing apoptosis and inhibiting proliferation.[5][9] Specifically, a 24-hour treatment with 10 µM NSC-95397 has been shown to significantly reduce cell viability and induce changes in cell cycle regulatory proteins.[9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.

Q4: How should I store my NSC-95397 stock solutions to maintain stability?

A4: Lyophilized NSC-95397 powder should be stored at -20°C and is stable for up to 24 months.[1] Once reconstituted in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] Stock solutions in DMSO are generally stable for at least one to three months when stored at -20°C.[1][3]

Q5: I am not observing the expected G2/M cell cycle arrest. What could be the reason?

A5: NSC-95397 is known to induce G2/M phase arrest in cancer cell lines by inhibiting Cdc25 phosphatases.[1][6] If you are not observing this effect, consider the following:

  • Cell Line Specificity: The response to NSC-95397 can be cell-type dependent.

  • Concentration and Treatment Time: Ensure you are using an appropriate concentration and a sufficient duration of treatment. A time-course experiment may be necessary.

  • Experimental Readout: Verify that your method for assessing cell cycle progression (e.g., flow cytometry with propidium iodide staining) is optimized.

  • Compound Integrity: Ensure your NSC-95397 stock has been stored correctly and has not degraded.

Quantitative Data Summary

ParameterValueCell Line/EnzymeReference
Ki (Cdc25A) 32 nMRecombinant Human[1][2][5][6]
Ki (Cdc25B) 96 nMRecombinant Human[1][2][5][6]
Ki (Cdc25C) 40 nMRecombinant Human[1][2][5][6]
IC₅₀ (Cdc25A) 22.3 nMRecombinant Human[2][5]
IC₅₀ (Cdc25C) 56.9 nMRecombinant Human[2][5]
IC₅₀ (Cdc25B) 125 nMRecombinant Human[2][5]
IC₅₀ (Cell Viability) 9.9 µMSW480 Colon Cancer[9]
IC₅₀ (Cell Viability) 14.1 µMSW620 Colon Cancer[9]
IC₅₀ (Cell Viability) 18.6 µMDLD-1 Colon Cancer[9]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells (e.g., SW480, SW620, DLD-1) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of NSC-95397 (e.g., 0, 5, 10, 20, 40 µM) for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression
  • Cell Lysis: After treatment with NSC-95397, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, p21, cleaved caspase-3, actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

NSC_95397_Signaling_Pathway NSC_95397 NSC-95397 MKP1 MKP-1 NSC_95397->MKP1 Inhibition ERK1_2 ERK1/2 MKP1->ERK1_2 Dephosphorylation p21 p21 ERK1_2->p21 Activation Caspases Caspase Activation ERK1_2->Caspases Activation CDK4_6 CDK4/CDK6 p21->CDK4_6 Inhibition Rb Rb CDK4_6->Rb Phosphorylation Proliferation Cell Proliferation Rb->Proliferation Regulation Apoptosis Apoptosis Caspases->Apoptosis

Caption: NSC-95397 inhibits MKP-1, leading to ERK1/2 activation, which in turn promotes apoptosis and inhibits cell proliferation.

Experimental_Workflow_NSC_95397 cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Stock_Solution Prepare NSC-95397 Stock Solution (DMSO) Dose_Response Treat cells with varying concentrations Stock_Solution->Dose_Response Cell_Culture Culture Cancer Cell Lines Cell_Culture->Dose_Response Viability_Assay Cell Viability Assay (e.g., MTT) Dose_Response->Viability_Assay Western_Blot Western Blot for Protein Expression Dose_Response->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Dose_Response->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Dose_Response->Apoptosis_Assay Data_Analysis Analyze quantitative data (IC50, protein levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Draw conclusions on NSC-95397 effects Data_Analysis->Conclusion

Caption: A typical experimental workflow for studying the effects of NSC-95397 on cancer cells.

References

Validation & Comparative

A Comparative Analysis of NSC-79887 and Other Nucleoside Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial drug discovery, nucleoside hydrolases (NHs) represent a compelling target due to their essential role in the purine salvage pathway of various pathogens and their absence in mammals. This guide provides a comparative overview of NSC-79887, a known NH inhibitor with activity against Bacillus anthracis, and other prominent nucleoside hydrolase inhibitors. The information is tailored for researchers, scientists, and drug development professionals, presenting key performance data, experimental methodologies, and relevant biological pathways.

Quantitative Comparison of Inhibitor Potency

To facilitate a direct comparison of the efficacy of various nucleoside hydrolase inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) where available. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

InhibitorTarget Organism/EnzymeIC50KiReference
This compound Bacillus anthracis Nucleoside HydrolaseData not publicly availableData not publicly available[1]
6-Thioguanosine Bacillus anthracis Spore Germination1 mM (in vitro)Not Reported[2]
Immucillin-H (Forodesine/BCX-1777) Human Purine Nucleoside Phosphorylase (PNP)0.48 - 1.57 nM23 pM[3][4][5]
UAMC-00363 Trypanosoma brucei brucei0.49 µMNot Reported

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the evaluation of nucleoside hydrolase inhibitors.

Determination of IC50 for Bacillus anthracis Spore Germination Inhibition

This protocol is adapted from studies on nucleoside analogue inhibitors of B. anthracis spore germination.[2]

Objective: To determine the concentration of an inhibitor required to reduce spore germination by 50%.

Materials:

  • Bacillus anthracis spores

  • Germinants (e.g., L-alanine and inosine)

  • Test inhibitor (e.g., 6-Thioguanosine)

  • 96-well microplates

  • Spectrophotometer (OD580 nm)

Procedure:

  • Prepare a suspension of B. anthracis spores in a suitable buffer.

  • Dispense the spore suspension into the wells of a 96-well microplate.

  • Add varying concentrations of the test inhibitor to the wells.

  • Initiate germination by adding a solution of germinants (e.g., L-alanine and inosine).

  • Monitor the decrease in optical density at 580 nm (OD580) over time. A decrease in OD indicates germination.

  • The IC50 value is calculated from the dose-response curve by determining the inhibitor concentration that results in a 50% reduction in the rate or extent of the OD decrease compared to the control (no inhibitor).

Enzyme Inhibition Assay for Purine Nucleoside Phosphorylase (PNP)

This is a general protocol for determining the inhibitory activity of compounds like Immucillin-H against PNP.[3]

Objective: To measure the inhibitory potency (IC50 or Ki) of a compound against PNP.

Materials:

  • Purified Purine Nucleoside Phosphorylase (PNP) enzyme

  • Substrate (e.g., inosine or guanosine)

  • Phosphate buffer

  • Test inhibitor (e.g., Immucillin-H)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, PNP enzyme, and varying concentrations of the test inhibitor.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the rate of substrate conversion to product. This is often measured by a change in absorbance at a specific wavelength (e.g., monitoring the formation of uric acid from xanthine oxidase-coupled reaction).

  • Calculate the initial reaction velocities at each inhibitor concentration.

  • The IC50 value is determined from the plot of inhibitor concentration versus enzyme activity. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which these inhibitors function is critical. The following diagrams illustrate a key pathway and a typical experimental workflow.

Purine Salvage Pathway and the Role of Nucleoside Hydrolase

Nucleoside hydrolases are key enzymes in the purine salvage pathway, which allows organisms to recycle purine bases from the environment or from nucleic acid degradation. Inhibiting this enzyme disrupts the supply of essential purines for DNA and RNA synthesis.

PurineSalvagePathway Ext_Nucleosides External Nucleosides (e.g., Inosine, Guanosine) Int_Nucleosides Internal Nucleosides Ext_Nucleosides->Int_Nucleosides Transport Purine_Bases Purine Bases (e.g., Hypoxanthine, Guanine) Int_Nucleosides->Purine_Bases Nucleoside Hydrolase (NH) Target of Inhibition Nucleotides Nucleotides (e.g., IMP, GMP) Purine_Bases->Nucleotides PRPP DNA_RNA DNA/RNA Synthesis Nucleotides->DNA_RNA

Caption: The purine salvage pathway highlighting the role of nucleoside hydrolase.

General Workflow for Screening Nucleoside Hydrolase Inhibitors

The process of identifying and characterizing new nucleoside hydrolase inhibitors typically follows a structured workflow from initial screening to detailed characterization.

InhibitorScreeningWorkflow cluster_0 Discovery Phase cluster_1 Characterization Phase Compound_Library Compound Library High_Throughput_Screening High-Throughput Screening (HTS) (Enzyme-based or Cell-based) Compound_Library->High_Throughput_Screening Hit_Identification Hit Identification High_Throughput_Screening->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Ki determination) Dose_Response->Mechanism_of_Action Specificity_Assays Specificity Assays Mechanism_of_Action->Specificity_Assays Lead_Compound Lead Compound Specificity_Assays->Lead_Compound

Caption: A generalized workflow for the discovery and characterization of nucleoside hydrolase inhibitors.

References

A Comparative Analysis of NSC-79887 and METTL3 Inhibitors for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, targeting specific molecular pathways is paramount for the development of novel therapeutics. This guide provides a detailed comparison of two distinct classes of inhibitors: NSC-79887, a nucleoside hydrolase inhibitor, and the emerging class of METTL3 inhibitors, exemplified by compounds such as UAMC-00363. This document is intended for researchers, scientists, and drug development professionals seeking to understand the efficacy, mechanisms of action, and experimental considerations for these compounds.

While direct comparative experimental data between this compound and a specific METTL3 inhibitor designated UAMC-00363 is not publicly available, this guide will draw comparisons based on the established mechanism of this compound and the well-characterized activities of potent METTL3 inhibitors.

Section 1: Overview of this compound and METTL3 Inhibitors

This compound is identified as a potent inhibitor of nucleoside hydrolase (NH)[1][2][3][4]. NHs are enzymes that catalyze the hydrolysis of the N-glycosidic bond in nucleosides, releasing a purine or pyrimidine base and a ribose or deoxyribose sugar. These enzymes are crucial for the metabolism of nucleosides and are found in various pathogens, making them attractive targets for antimicrobial agents. Specifically, this compound has demonstrated activity against Bacillus anthracis[1][4].

METTL3 (Methyltransferase-like 3) inhibitors , on the other hand, target the enzyme responsible for the N6-methyladenosine (m6A) modification of RNA, a key epitranscriptomic mark regulating mRNA stability, translation, and splicing[5][6][7]. The dysregulation of METTL3 has been implicated in various cancers, including acute myeloid leukemia (AML)[6][8][9]. UAMC-00363 is presumed to belong to this class of inhibitors, which includes well-studied compounds like STM2457 and UZH1a[6][8][10]. These inhibitors represent a promising strategy for cancer therapy by modulating gene expression post-transcriptionally.

Section 2: Comparative Efficacy and Quantitative Data

Due to the distinct mechanisms and therapeutic targets of this compound and METTL3 inhibitors, their efficacy is evaluated using different experimental systems. The following tables summarize key quantitative data for representative compounds from each class.

Table 1: In Vitro Efficacy of METTL3 Inhibitors

CompoundTargetAssay TypeIC50Cell LineReference
STM2457METTL3/METTL14Biochemical16.9 nM-[9]
UZH1aMETTL3Biochemical280 nM-[10]
QuercetinMETTL3Biochemical2.73 µM-[11]
STM2457METTL3Cellular (m6A reduction)2.2 µMMOLM-13[6]
UZH1aMETTL3Cellular (m6A reduction)4.6 µMMOLM-13[6]
QuercetinMETTL3Cellular (viability)73.51 ± 11.22 µMMIA PaCa-2[12]
QuercetinMETTL3Cellular (viability)99.97 ± 7.03 µMHuh7[12]

Table 2: Biological Activity of this compound

CompoundTargetOrganismActivityReference
This compoundNucleoside HydrolaseBacillus anthracisInhibitor[1][4]

Note: Specific IC50 values or other quantitative efficacy data for this compound against B. anthracis nucleoside hydrolase were not available in the searched literature.

Section 3: Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and METTL3 inhibitors are mediated through distinct signaling pathways.

This compound: Inhibition of Nucleoside Hydrolase

This compound acts by inhibiting nucleoside hydrolase, thereby disrupting the pathogen's ability to salvage purines. This process is critical for DNA and RNA synthesis in some microorganisms.

NSC_79887_Pathway cluster_pathogen Pathogen Cell Nucleosides Nucleosides NH Nucleoside Hydrolase Nucleosides->NH substrate Bases_Sugars Purine/Pyrimidine Bases + Ribose/Deoxyribose NH->Bases_Sugars catalysis Nucleic_Acid_Synthesis Nucleic Acid Synthesis Bases_Sugars->Nucleic_Acid_Synthesis NSC_79887 This compound NSC_79887->NH inhibition

Caption: Mechanism of this compound action.

METTL3 Inhibitors: Modulation of m6A RNA Methylation

METTL3 inhibitors block the catalytic activity of the METTL3-METTL14 methyltransferase complex, leading to a reduction in m6A levels on target mRNAs. This can alter the stability and translation of these transcripts, affecting downstream cellular processes like proliferation and differentiation, particularly in cancer cells.

METTL3_Inhibitor_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm METTL3_METTL14 METTL3-METTL14 Complex m6A_mRNA m6A-modified mRNA METTL3_METTL14->m6A_mRNA methylation mRNA mRNA mRNA->METTL3_METTL14 substrate Translation_Regulation Altered mRNA Stability & Translation m6A_mRNA->Translation_Regulation UAMC_00363 UAMC-00363 (METTL3 Inhibitor) UAMC_00363->METTL3_METTL14 inhibition Cellular_Effects Decreased Proliferation, Increased Apoptosis Translation_Regulation->Cellular_Effects

Caption: Mechanism of METTL3 inhibitor action.

Section 4: Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the efficacy of these inhibitors.

Experimental Protocol 1: METTL3 Inhibition Assay (Biochemical)

  • Objective: To determine the in vitro inhibitory activity of a compound against the METTL3-METTL14 complex.

  • Materials: Recombinant human METTL3-METTL14 complex, S-(5'-adenosyl)-L-methionine (SAM), RNA substrate (e.g., a single-stranded RNA oligonucleotide containing a consensus GGACU motif), test compound, reaction buffer, and a detection system (e.g., luminescence-based assay measuring the production of S-(5'-adenosyl)-L-homocysteine (SAH)).

  • Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, combine the METTL3-METTL14 complex, RNA substrate, and the test compound at various concentrations. c. Initiate the methyltransferase reaction by adding SAM. d. Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and measure the amount of SAH produced using a suitable detection reagent. f. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Protocol 2: Cellular m6A Quantification

  • Objective: To measure the effect of a METTL3 inhibitor on global m6A levels in cultured cells.

  • Materials: Cell line of interest (e.g., MOLM-13), cell culture medium, test compound, RNA extraction kit, and an m6A quantification kit (e.g., ELISA-based or LC-MS/MS).

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere or stabilize. b. Treat the cells with various concentrations of the test compound for a defined period (e.g., 24-48 hours). c. Harvest the cells and extract total RNA. d. Quantify the total RNA concentration. e. Measure the m6A levels in a fixed amount of total RNA using a commercial m6A quantification kit according to the manufacturer's instructions. f. Normalize the m6A levels to the total RNA input and compare the levels in treated versus untreated cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay Compound_Prep_B Prepare Compound Dilutions Reaction_Setup_B Set up Reaction: Enzyme + Substrate + Compound Compound_Prep_B->Reaction_Setup_B Incubation_B Incubate Reaction_Setup_B->Incubation_B Detection_B Detect Product (e.g., SAH) Incubation_B->Detection_B Analysis_B Calculate IC50 Detection_B->Analysis_B Cell_Culture Culture Cells Compound_Treatment Treat Cells with Compound Cell_Culture->Compound_Treatment RNA_Extraction Extract Total RNA Compound_Treatment->RNA_Extraction m6A_Quantification Quantify m6A Levels RNA_Extraction->m6A_Quantification Data_Analysis Analyze m6A Reduction m6A_Quantification->Data_Analysis

Caption: General experimental workflow.

Section 5: Conclusion

This compound and METTL3 inhibitors such as UAMC-00363 represent two distinct and promising avenues for therapeutic intervention. This compound targets a metabolic pathway in pathogens, suggesting its potential as an antimicrobial agent. In contrast, METTL3 inhibitors modulate a fundamental mechanism of gene regulation in eukaryotes, offering a novel approach for treating diseases driven by aberrant gene expression, most notably cancer. The choice between these or similar compounds for a research or drug development program will depend entirely on the therapeutic area of interest. The experimental frameworks provided herein offer a starting point for the preclinical evaluation of such targeted therapies. Further research, including head-to-head in vivo studies, would be necessary to definitively compare the therapeutic potential of these two classes of inhibitors.

References

A Comparative Analysis of Immucillins and the Enigmatic NSC-79887

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of enzyme inhibitors with therapeutic potential, immucillins have emerged as a well-characterized class of compounds targeting N-ribosyltransferases. In contrast, NSC-79887 remains a more enigmatic molecule, identified as a nucleoside hydrolase inhibitor but with a scarcity of publicly available data. This guide provides a detailed comparative overview of immucillins, supported by experimental findings, and separately summarizes the current, limited understanding of this compound.

Immucillins: Potent Inhibitors of Purine Nucleoside Phosphorylase

Immucillins are powerful transition-state analog inhibitors of purine nucleoside phosphorylase (PNP), an essential enzyme in the purine salvage pathway.[1][2][3] By mimicking the ribocation and leaving-group features of the N-ribosyltransferase transition state, immucillins bind to PNP with high affinity, leading to the disruption of purine metabolism.[1][2] This mechanism of action has been exploited for various therapeutic applications, from cancer to infectious diseases.

Key Immucillin Analogs and Their Mechanisms of Action

Several immucillin analogs have been developed and studied, each with distinct therapeutic applications:

  • Immucillin-H (Forodesine, BCX-1777): A potent inhibitor of human PNP, Forodesine has been investigated primarily for its T-cell selective immunosuppressive and anti-leukemic activities.[4][5] In the presence of deoxyguanosine (dGuo), inhibition of PNP by Forodesine leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP).[4][6] Elevated dGTP levels inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby inducing apoptosis in rapidly dividing cells like T-lymphocytes.[4][7] This selective action makes it a promising agent for T-cell malignancies.[4][8] Forodesine has undergone phase II clinical trials for T-cell non-Hodgkin's lymphoma and has also shown activity in B-cell acute lymphoblastic leukemia (B-ALL).[4][9]

  • Immucillin-A (Galidesivir, BCX4430): Initially designed as an inhibitor for the PNP of Trichomonas vaginalis, Immucillin-A was discovered to possess broad-spectrum antiviral activity.[1][2] It acts as a prodrug that is converted in virus-infected cells to its triphosphate form. This active form is then incorporated into the viral RNA transcript by RNA-dependent RNA polymerase, acting as a chain terminator and halting viral replication.[1][2] Its activity against a range of viruses, including filoviruses (like Ebola and Marburg) and flaviviruses, has led to its progression into clinical trials as an antiviral agent.[1][10]

  • DADMe-Immucillin-G (BCX4945): This analog is a potent inhibitor of both human and Plasmodium falciparum PNP.[1][11] The malaria parasite is a purine auxotroph, meaning it cannot synthesize purines de novo and relies on the salvage pathway.[1][11] By inhibiting PNP in both the host erythrocytes and the parasite, DADMe-Immucillin-G blocks the formation of hypoxanthine, an essential precursor for purine nucleotide synthesis in the parasite.[1][3] This leads to "purine-less death" of the parasite.[2] It has shown efficacy as an antimalarial in primate models.[1]

Data Presentation: Immucillin Analogs
CompoundTarget EnzymeMechanism of ActionTherapeutic ApplicationClinical Development Status
Immucillin-H (Forodesine) Purine Nucleoside Phosphorylase (PNP)Inhibition of PNP leads to dGTP accumulation and apoptosis in T-cells.[4][7]T-cell malignancies (e.g., CTCL, T-ALL), B-ALL.[4][9][12]Phase II clinical trials completed.[12][13]
Immucillin-A (Galidesivir) Viral RNA-dependent RNA Polymerase (after conversion to triphosphate)Acts as a prodrug; triphosphate form is a chain terminator for viral RNA synthesis.[1][2]Broad-spectrum antiviral (e.g., Filoviruses, Flaviviruses).[1][10]Phase I clinical trials.[1]
DADMe-Immucillin-G Purine Nucleoside Phosphorylase (PNP)Blocks purine salvage in Plasmodium falciparum by inhibiting hypoxanthine formation.[1][3]Malaria.[1][11]Preclinical (effective in primate models).[1]
Experimental Protocols

Purine Nucleoside Phosphorylase (PNP) Activity Assay:

A common method to determine the inhibitory activity of compounds like immucillins on PNP is a colorimetric assay. This assay measures the amount of hypoxanthine produced from the enzymatic breakdown of inosine. The hypoxanthine is then converted to uric acid by a developer enzyme, and the uric acid is quantified by measuring the absorbance at 293 nm. The assay typically includes the following steps:

  • Preparation of Reagents: Prepare a 1X PNP Assay Buffer, reconstitute the developer enzyme, and prepare a stock solution of the inosine substrate. A PNP positive control and a hypoxanthine standard are also prepared.

  • Sample Preparation: Cell or tissue lysates are prepared by homogenization in cold PNP Assay Buffer containing protease inhibitors. The homogenate is centrifuged, and the supernatant is used for the assay.

  • Assay Procedure:

    • Add samples, standards, and a positive control to a 96-well plate.

    • Prepare a reaction mix containing the PNP Assay Buffer, developer, and inosine substrate.

    • Add the reaction mix to all wells.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 20-60 minutes).

    • Measure the absorbance at 293 nm.

  • Data Analysis: The concentration of hypoxanthine in the samples is determined by comparing the absorbance readings to the hypoxanthine standard curve. The inhibitory effect of a compound is calculated by comparing the enzyme activity in the presence and absence of the inhibitor.

Mandatory Visualization

Immucillin_H_Mechanism cluster_extracellular Extracellular Space cluster_cell T-Lymphocyte dGuo_ext Deoxyguanosine (dGuo) dGuo_int dGuo dGuo_ext->dGuo_int PNP PNP dGuo_int->PNP normally dCK dCK dGuo_int->dCK Guanine Guanine PNP->Guanine dGMP dGMP dCK->dGMP dGTP dGTP dGMP->dGTP RR Ribonucleotide Reductase dGTP->RR inhibits DNA_syn DNA Synthesis dGTP->DNA_syn block RR->DNA_syn Apoptosis Apoptosis DNA_syn->Apoptosis leads to Forodesine Forodesine (Immucillin-H) Forodesine->PNP inhibits

Caption: Mechanism of action of Immucillin-H (Forodesine) in T-lymphocytes.

Immucillin_A_Mechanism cluster_host_cell Virus-Infected Host Cell Immucillin_A Immucillin-A (Prodrug) ImmA_TP Immucillin-A Triphosphate Immucillin_A->ImmA_TP Cellular Kinases viral_RNA_pol Viral RNA-dependent RNA Polymerase ImmA_TP->viral_RNA_pol viral_RNA Growing Viral RNA viral_RNA_pol->viral_RNA normally elongates terminated_RNA Terminated Viral RNA viral_RNA_pol->terminated_RNA incorporates Immucillin-A-TP

Caption: Antiviral mechanism of Immucillin-A.

This compound: A Nucleoside Hydrolase Inhibitor with Limited Data

This compound is identified as a nucleoside hydrolase (NH) inhibitor.[14] Nucleoside hydrolases are enzymes that cleave the N-glycosidic bond of nucleosides, releasing the nucleobase and ribose.[15][16][17] This activity is crucial for the purine salvage pathway in various organisms, particularly in protozoan parasites that often lack de novo purine synthesis pathways.[18]

Available Information on this compound

Publicly available information on this compound is sparse and primarily from chemical suppliers.

  • Chemical Properties:

    • IUPAC Name: Diethyl 2-[(2-chloroanilino)methylidene]propanedioate[19]

    • Chemical Formula: C14H16ClNO4[19]

    • Molecular Weight: 297.74 g/mol [19]

  • Biological Activity: One supplier notes that this compound has activity against Bacillus anthracis. However, no primary research articles or detailed experimental data are readily available to substantiate this claim or to provide context such as IC50 values or the specific nucleoside hydrolase targeted.

Data Gap and Lack of Comparative Analysis

A direct comparative analysis between this compound and immucillins is not feasible at this time due to the profound lack of scientific literature on this compound. Key missing information for this compound includes:

  • Target Specificity: The specific nucleoside hydrolase(s) it inhibits and its selectivity profile are unknown.

  • Mechanism of Action: Detailed studies on how it inhibits the enzyme are not available.

  • Experimental Data: There is no published data on its efficacy in cellular or animal models.

  • Signaling Pathways: Its effects on any cellular signaling pathways have not been described.

  • Comparative Studies: No studies comparing its performance against other nucleoside hydrolase inhibitors or immucillins have been found.

Conclusion

Immucillins represent a successful application of transition-state theory to drug design, resulting in a class of potent PNP inhibitors with diverse and clinically relevant therapeutic applications. Their mechanisms of action are well-elucidated and supported by a substantial body of experimental and clinical data.

In stark contrast, this compound remains an under-characterized compound. While identified as a nucleoside hydrolase inhibitor, the absence of detailed scientific studies precludes any meaningful comparison with the well-documented immucillin family. Further research is imperative to determine the therapeutic potential and mechanism of action of this compound. For researchers, scientists, and drug development professionals, the immucillins offer a rich field of study with proven clinical relevance, whereas this compound represents an unexplored territory with potential for new discoveries, should further research be undertaken.

References

A Comparative Analysis of Cross-Resistance in Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available research specifically detailing cross-resistance studies involving the compound NSC-79887 and other trypanocides is not available. This guide, therefore, provides a comparative overview of documented cross-resistance patterns among established trypanocidal drugs, offering valuable insights for researchers and drug development professionals in the field of trypanosomiasis. The experimental protocols and resistance mechanisms detailed herein serve as a foundational framework for assessing potential cross-resistance with novel compounds like this compound.

Introduction to Trypanocide Resistance

The efficacy of chemotherapy for African trypanosomiasis, a disease affecting both humans and animals, is significantly hampered by the emergence of drug-resistant parasite strains.[1] A critical challenge in managing this disease is the phenomenon of cross-resistance, where resistance to one trypanocidal agent confers resistance to other, often chemically related, drugs. This guide synthesizes available data on cross-resistance among various classes of trypanocides, outlines common experimental methodologies for resistance determination, and illustrates the underlying molecular mechanisms.

Cross-Resistance Profiles of Major Trypanocides

Multiple studies have documented significant cross-resistance among the major classes of trypanocides, including diamidines, phenanthridines, and aminophenanthridines. The development of resistance to one drug can often predict the response to others, complicating treatment strategies.

Drug ClassRepresentative DrugsKnown Cross-Resistance Profile
Diamidines Diminazene aceturate, Pentamidine, StilbamidineHigh cross-resistance observed within this class. Resistance is often linked to mutations in transporter proteins like the P2 adenosine transporter.[2][3]
Phenanthridines Isometamidium chloride, Homidium bromideCross-resistance between isometamidium and homidium is well-documented.[4] Some studies also suggest cross-resistance with diminazene aceturate.[2]
Arsenicals MelarsoprolResistance is associated with mutations in the P2 transporter, leading to cross-resistance with pentamidine.[2][3]
Nitroimidazoles Nifurtimox, Benznidazole, FexinidazoleCross-resistance among nitroheterocyclic drugs is common and often mediated by the downregulation of a type I nitroreductase (NTR) responsible for prodrug activation.[5][6][7][8][9]
Other Suramin, Eflornithine, QuinapyramineSuramin resistance is linked to altered drug transport.[2][3] Eflornithine resistance involves mutations in the TbAAT6 amino acid transporter.[2][3] Quinapyramine shows cross-resistance with other trypanocides.[1]

Experimental Protocols for Assessing Cross-Resistance

The determination of cross-resistance profiles relies on standardized in vitro and in vivo assays.

In Vitro Drug Sensitivity Assays:

A common method to assess in vitro susceptibility is the resazurin-based cell viability assay.

  • Parasite Culture: Bloodstream forms of Trypanosoma species (e.g., T. b. brucei) are cultured in appropriate media (e.g., HMI-9) supplemented with fetal bovine serum at 37°C and 5% CO₂.[10]

  • Drug Preparation: The trypanocidal agents are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.

  • Assay Procedure:

    • Parasites are seeded into 96-well plates at a specific density.

    • The serially diluted drugs are added to the wells.

    • Plates are incubated for a defined period (e.g., 48-72 hours).

    • A resazurin-based solution is added to each well, and the plates are incubated for a further period.

    • Fluorescence or absorbance is measured to determine cell viability.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated for each drug against the wild-type and drug-resistant parasite lines. A significant increase in the IC₅₀ value for a particular drug in a resistant line compared to the wild-type indicates resistance. Cross-resistance is determined when a parasite line selected for resistance to one drug shows reduced susceptibility to another.

In Vivo Drug Sensitivity Assays:

Animal models, typically mice, are used to evaluate the in vivo efficacy of trypanocides.

  • Infection: Mice are infected with a specific strain of Trypanosoma.

  • Treatment: Once parasitemia is established, the mice are treated with the test compounds at various doses.

  • Monitoring: Parasitemia levels are monitored daily by examining tail blood smears.

  • Outcome: The effectiveness of the drug is assessed based on the clearance of parasites from the blood and the survival rate of the treated mice. Cross-resistance is evident when a drug fails to cure mice infected with a strain known to be resistant to another drug.

Mechanisms of Cross-Resistance

Cross-resistance in trypanosomes is often multifactorial but is frequently linked to alterations in drug uptake and metabolism.

Cross_Resistance_Mechanisms cluster_membrane Trypanosome Cell Membrane cluster_cytoplasm Cytoplasm Transporter_P2 P2 Transporter (Adenosine Transporter) Drug_Target Drug Target (e.g., DNA, Mitochondria) Transporter_P2->Drug_Target Transport to Target Transporter_AAT6 AAT6 Transporter (Amino Acid Transporter) Transporter_AAT6->Drug_Target Transport to Target Drug_Activation Prodrug Activation (e.g., Nitroreductase) Drug_Activation->Drug_Target Activated Drug Melarsoprol Melarsoprol Melarsoprol->Transporter_P2 Uptake Pentamidine Pentamidine Pentamidine->Transporter_P2 Uptake Eflornithine Eflornithine Eflornithine->Transporter_AAT6 Uptake Nifurtimox Nifurtimox Nifurtimox->Drug_Activation Requires Activation Benznidazole Benznidazole Benznidazole->Drug_Activation Requires Activation Resistance_P2 Mutation/Loss of P2 Transporter Resistance_P2->Transporter_P2 Resistance_AAT6 Mutation/Loss of AAT6 Transporter Resistance_AAT6->Transporter_AAT6 Resistance_Activation Downregulation of Activating Enzyme Resistance_Activation->Drug_Activation

Figure 1: Simplified diagram of common trypanocidal cross-resistance mechanisms.

The diagram above illustrates how resistance to different classes of trypanocides can arise from shared mechanisms. For instance, mutations in the P2 transporter can reduce the uptake of both arsenicals (melarsoprol) and diamidines (pentamidine), leading to cross-resistance between these two drug classes.[2][3] Similarly, downregulation of the nitroreductase enzyme is a key mechanism of resistance to nitroheterocyclic drugs like nifurtimox and benznidazole, resulting in a high degree of cross-resistance within this class.[5][7][8]

Conclusion

Understanding the patterns and mechanisms of cross-resistance among existing trypanocides is paramount for the development of new therapeutic strategies and for preserving the efficacy of current treatments. While specific data for this compound is not yet available, the methodologies and known resistance pathways described in this guide provide a robust framework for future investigations into its potential for cross-resistance with other trypanocidal agents. Such studies will be crucial in determining its prospective role in the clinical management of African trypanosomiasis.

References

Validating the Anti-Parasitic Potential of NSC-79887: A Call for Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Absence of evidence is not evidence of absence. This statement aptly summarizes the current scientific landscape regarding the anti-parasitic activity of the compound NSC-79887. Despite its classification as a nucleoside hydrolase (NH) inhibitor—a mechanism with established potential for targeting parasitic organisms—a thorough review of published scientific literature reveals no direct studies evaluating its efficacy against any parasite strains. This guide, therefore, serves not as a comparison of existing data, but as a framework for the necessary research required to validate the anti-parasitic potential of this compound.

The Rationale: Nucleoside Hydrolases as a Parasitic Drug Target

Many protozoan parasites, including species of Trypanosoma, Leishmania, and Plasmodium, are incapable of synthesizing purines de novo. Consequently, they rely on a purine salvage pathway to scavenge these essential building blocks for DNA and RNA synthesis from their hosts. Nucleoside hydrolases (NHs) are critical enzymes in this pathway, catalyzing the cleavage of the glycosidic bond in nucleosides to release the purine base. The absence of a direct counterpart to this enzymatic activity in humans makes parasitic NHs an attractive and specific target for antimicrobial drug development.

This compound has been identified as an inhibitor of bacterial NH, specifically from Bacillus anthracis[1]. This existing data provides a strong rationale for investigating its activity against parasitic NHs. However, the specificity and potency of this compound against the diverse range of NHs found in different parasite species remain unknown.

A Roadmap for Validation: Proposed Experimental Workflow

To ascertain the anti-parasitic activity of this compound, a systematic experimental approach is required. The following workflow outlines the key stages of investigation, from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Comparative & Mechanistic Studies cluster_3 Phase 4: Preclinical Evaluation A Initial Parasite Viability Assays (e.g., various strains of Leishmania, Trypanosoma, Plasmodium) B Determine IC50/EC50 Values A->B Dose-response C Enzymatic Assays with Recombinant Parasitic Nucleoside Hydrolases B->C If active D Determine Ki Values C->D E Comparison with Standard-of-Care Anti-Parasitic Drugs D->E F Cellular Mechanism of Action Studies (e.g., purine starvation analysis) G In Vivo Efficacy in Animal Models F->G H Toxicity and Pharmacokinetic Profiling G->H

Proposed experimental workflow for validating the anti-parasitic activity of this compound.

Hypothetical Data Presentation and Necessary Experimental Protocols

Should research be undertaken, the following sections outline the types of data that would need to be generated and the methodologies to be employed.

Table 1: Comparative In Vitro Anti-Parasitic Activity of this compound

This table would summarize the 50% inhibitory concentration (IC50) or effective concentration (EC50) of this compound against various parasite strains and compare it to existing drugs.

Parasite StrainThis compound IC50 (µM)Standard DrugStandard Drug IC50 (µM)
Leishmania donovani (Amastigote)Data to be determinedAmphotericin BKnown value
Trypanosoma cruzi (Amastigote)Data to be determinedBenznidazoleKnown value
Plasmodium falciparum (Erythrocytic stage)Data to be determinedChloroquineKnown value
Toxoplasma gondii (Tachyzoite)Data to be determinedPyrimethamineKnown value
Experimental Protocols

1. In Vitro Parasite Viability Assay (Example: Leishmania donovani Amastigotes)

  • Cell Culture: Leishmania donovani promastigotes would be cultured in M199 medium supplemented with fetal bovine serum. Macrophages (e.g., THP-1 cell line) would be maintained in RPMI-1640 medium.

  • Infection: Differentiated THP-1 macrophages would be infected with stationary-phase L. donovani promastigotes.

  • Drug Treatment: After infection, various concentrations of this compound would be added to the culture medium. A standard drug (e.g., Amphotericin B) and a vehicle control would be run in parallel.

  • Quantification: After a set incubation period (e.g., 72 hours), cells would be fixed and stained (e.g., with Giemsa stain). The number of amastigotes per 100 macrophages would be counted microscopically.

  • Data Analysis: The IC50 value would be calculated by non-linear regression analysis of the dose-response curve.

2. Recombinant Nucleoside Hydrolase Inhibition Assay

  • Protein Expression and Purification: The gene encoding nucleoside hydrolase from a target parasite (e.g., Leishmania donovani) would be cloned into an expression vector and the recombinant protein expressed in E. coli. The protein would be purified using affinity chromatography.

  • Enzyme Kinetics: The activity of the purified enzyme would be measured spectrophotometrically by monitoring the cleavage of a substrate (e.g., inosine) over time.

  • Inhibition Assay: The enzymatic reaction would be performed in the presence of varying concentrations of this compound to determine the inhibitory constant (Ki).

Conclusion: A Path Forward

While there is currently no direct evidence to support the use of this compound as an anti-parasitic agent, its known function as a nucleoside hydrolase inhibitor provides a compelling basis for future investigation. The experimental framework outlined above offers a clear path for researchers to validate its potential efficacy against a range of parasitic diseases. Should such studies demonstrate significant and selective activity, this compound could represent a novel lead compound in the urgent search for new anti-parasitic therapies. The scientific community is encouraged to undertake these investigations to determine if this compound can be translated from a chemical entity to a potential therapeutic tool.

References

Uncharted Territory: NSC-79887 Shows No Reported Antileishmanial Activity, Precluding Direct Comparison with Established Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals no published data on the antileishmanial activity of the compound NSC-79887. This absence of foundational efficacy and cytotoxicity data against Leishmania parasites makes a direct head-to-head comparison with existing antileishmanial drugs impossible at this time. The requested comparative guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated without this essential information.

This compound is cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program database.[1][2][3] Commercial suppliers describe this compound as a nucleoside hydrolase (NH) inhibitor with documented activity against the bacterium Bacillus anthracis.[4] However, this antibacterial profile does not provide a basis for evaluating its potential efficacy against the protozoan parasite Leishmania.

The Standard Arsenal Against Leishmaniasis

The current therapeutic landscape for leishmaniasis, a disease with diverse clinical manifestations, relies on a limited number of drugs, each with its own set of advantages and significant limitations.[5][6] These established antileishmanial agents would have been the basis for comparison with this compound. The primary drugs in clinical use include:

  • Pentavalent Antimonials (Sodium Stibogluconate, Meglumine Antimoniate): Historically the first-line treatment, their use is now hampered by widespread parasite resistance and significant cardiotoxicity.[1][7]

  • Amphotericin B (and its liposomal formulations): A potent second-line drug, its use is limited by nephrotoxicity, although lipid-based formulations have improved its safety profile.[4][5][7]

  • Miltefosine: The first oral drug for leishmaniasis, it is effective but its use is constrained by teratogenicity and concerns about emerging resistance.[4][7]

  • Paromomycin: An aminoglycoside antibiotic used for both visceral and cutaneous leishmaniasis, its efficacy can vary by region.[5]

  • Pentamidine: Used as a second-line therapy, its utility is limited by variable efficacy against different Leishmania species and potential for severe side effects.[7]

Future Research Directions

For a compound like this compound to be considered a viable candidate for antileishmanial drug development, a systematic in vitro evaluation would be the necessary first step. This would involve a series of standardized assays to determine its biological activity against the clinically relevant forms of the Leishmania parasite.

Standard In Vitro Antileishmanial Drug Screening Workflow

Below is a generalized workflow illustrating the initial steps required to assess a new compound's antileishmanial potential.

A Compound Acquisition (this compound) B Primary Screening: Promastigote Viability Assay A->B C Secondary Screening: Amastigote-Macrophage Assay B->C E Determination of IC50 (50% Inhibitory Concentration) B->E D Cytotoxicity Assay (e.g., against Macrophages) C->D C->E F Determination of CC50 (50% Cytotoxic Concentration) D->F G Calculation of Selectivity Index (SI = CC50/IC50) E->G F->G H Lead Candidate Identification G->H

Caption: Initial in vitro screening workflow for a novel antileishmanial compound.

Should this compound demonstrate promising activity and selectivity in these initial screens, further research into its mechanism of action would be warranted. This would involve identifying its molecular target within the parasite and elucidating any affected signaling pathways, which could then be compared to the known mechanisms of existing drugs.

Known Signaling Pathways of Existing Antileishmanial Drugs

The mechanisms of action for current antileishmanial drugs are varied, targeting different aspects of the parasite's biology.

cluster_0 Amphotericin B cluster_1 Miltefosine cluster_2 Pentavalent Antimonials AmB Amphotericin B Ergosterol Ergosterol Binding (Parasite Membrane) AmB->Ergosterol Pore Pore Formation Ergosterol->Pore Death Parasite Death Pore->Death Mil Miltefosine Lipid Lipid Metabolism Disruption Mil->Lipid Apoptosis Apoptosis-like Cell Death Mil->Apoptosis Mito Mitochondrial Dysfunction Mil->Mito SbV Pentavalent Antimonial (SbV) SbIII Reduction to SbIII SbV->SbIII TryR Trypanothione Reductase Inhibition SbIII->TryR Redox Disruption of Redox Balance TryR->Redox

Caption: Simplified mechanisms of action for major classes of antileishmanial drugs.

References

Unveiling the Inhibitory Mechanism of NSC-79887: A Comparative Kinetic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the inhibitory mechanism of NSC-79887, a known nucleoside hydrolase (NH) inhibitor active against Bacillus anthracis, with other inhibitors targeting enzymes in the same bacterium. While specific kinetic data for this compound is not publicly available, this document serves to frame its potential mechanism through a detailed examination of kinetic analyses of alternative compounds. This information is crucial for researchers in drug development and microbiology seeking to understand and develop novel therapeutics against Bacillus anthracis.

Comparative Analysis of Inhibitor Kinetics

The following table summarizes the available kinetic data for inhibitors of various Bacillus anthracis enzymes. This comparative approach allows for an indirect assessment of the potential potency and mechanism of this compound.

InhibitorTarget EnzymeIC50KiInhibition Mechanism
This compound Nucleoside Hydrolase (NH)Not AvailableNot AvailableNot Available
A110 Inosine-5'-monophosphate dehydrogenase (IMPDH)43 ± 3 nM~50 nM (Kd)Uncompetitive/Mixed
Compound 4 Metallo-β-lactamase (Bla2)Not Available6.4 ± 1.7 µMCompetitive
Compound 6 Metallo-β-lactamase (Bla2)Not Available4.7 ± 1.4 µMCompetitive

Detailed Experimental Protocols

Understanding the methodologies behind kinetic analysis is paramount for interpreting the data presented. Below are detailed protocols for typical enzyme kinetic assays relevant to the inhibitors discussed.

General Nucleoside Hydrolase Activity Assay

This spectrophotometric assay is commonly used to determine the kinetic parameters of NH inhibitors.

  • Reaction Mixture Preparation: A typical reaction mixture contains 50 mM buffer (e.g., potassium phosphate, pH 7.0), a known concentration of the nucleoside substrate (e.g., inosine), and varying concentrations of the inhibitor.

  • Enzyme Addition: The reaction is initiated by the addition of a purified nucleoside hydrolase enzyme.

  • Spectrophotometric Monitoring: The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time. For example, the hydrolysis of inosine to hypoxanthine can be monitored at 260 nm.

  • Data Analysis: Initial velocities are calculated from the linear portion of the reaction progress curves. These velocities are then plotted against substrate concentration in the presence and absence of the inhibitor to determine kinetic parameters such as Km, Vmax, and the type of inhibition (e.g., using Lineweaver-Burk plots).

Pre-Steady-State Kinetic Analysis of IMPDH

This method provides detailed insights into the mechanism of inhibition, as demonstrated with inhibitor A110 against IMPDH.[1]

  • Stopped-Flow Spectroscopy: Rapid kinetic experiments are performed using a stopped-flow instrument to observe the pre-steady-state phase of the reaction.

  • Monitoring Reaction Intermediates: The formation and decay of reaction intermediates are monitored by changes in absorbance or fluorescence.

  • Kinetic Modeling: The data is fitted to complex kinetic models to determine microscopic rate constants for individual steps in the reaction pathway, including inhibitor binding.[1] This allows for the precise determination of the inhibitor's mechanism of action.[1]

Metallo-β-Lactamase Inhibition Assay

This assay is used to characterize competitive inhibitors of metallo-β-lactamases.

  • Substrate Hydrolysis Monitoring: The hydrolysis of a β-lactam substrate (e.g., nitrocefin) is monitored spectrophotometrically.

  • Inhibitor Titration: The assay is performed with a fixed concentration of enzyme and substrate and varying concentrations of the inhibitor.

  • Determination of Ki: The inhibition constant (Ki) is determined by fitting the data to the appropriate equation for competitive inhibition, often visualized using Lineweaver-Burk or Dixon plots.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate a typical enzyme inhibition workflow and the general purine salvage pathway targeted by this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Buffer and Substrate Solution A1 Mix Buffer, Substrate, and Inhibitor P1->A1 P2 Prepare Enzyme Stock Solution A2 Initiate Reaction with Enzyme P2->A2 P3 Prepare Inhibitor Stock Solutions (Varying Concentrations) P3->A1 A1->A2 A3 Monitor Reaction Progress (e.g., Spectrophotometry) A2->A3 D1 Calculate Initial Velocities A3->D1 D2 Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) D1->D2 D3 Determine Kinetic Parameters (Km, Vmax, Ki) D2->D3 D4 Identify Inhibition Mechanism D3->D4

Caption: Experimental workflow for kinetic analysis of an enzyme inhibitor.

G cluster_pathway Purine Salvage Pathway in Bacteria Nucleoside Purine Nucleoside (e.g., Inosine) Base Purine Base (e.g., Hypoxanthine) Nucleoside->Base Nucleoside Hydrolase (Target of this compound) Ribose Ribose-1-phosphate Nucleoside->Ribose Nucleoside Hydrolase Nucleotide Purine Nucleotide Base->Nucleotide PRPP Phosphoribosyl- transferase Inhibitor This compound Nucleoside Hydrolase\n(Target of this compound) Nucleoside Hydrolase (Target of this compound) Inhibitor->Nucleoside Hydrolase\n(Target of this compound) Inhibition

Caption: Inhibition of the bacterial purine salvage pathway by this compound.

References

Evaluating the Specificity of NSC-79887 Against Nucleoside Hydrolases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nucleoside hydrolase inhibitor, NSC-79887. Due to the limited availability of public data, this document focuses on the known activity of this compound and provides a framework for its evaluation against various nucleoside hydrolases, alongside a comparison with other known inhibitors in a qualitative context.

Introduction to this compound

This compound is identified as a nucleoside hydrolase (NH) inhibitor. These enzymes are crucial for the purine salvage pathway in various organisms, including bacteria and protozoan parasites, making them attractive targets for antimicrobial and antiparasitic drug development. Notably, this compound has documented activity against Bacillus anthracis, the causative agent of anthrax.

Performance Comparison of Nucleoside Hydrolase Inhibitors

A direct quantitative comparison of this compound with other nucleoside hydrolase inhibitors is challenging due to the lack of publicly available IC50 or Ki values for this compound against a range of nucleoside hydrolases. However, a qualitative comparison with other well-characterized inhibitors can provide context for its potential efficacy and spectrum of activity.

InhibitorTarget Organism(s)Target Enzyme(s)Known Inhibitory Activity
This compound Bacillus anthracisNucleoside HydrolaseInhibitory activity demonstrated, but specific quantitative data (IC50/Ki) is not publicly available.
8-Aminoguanine Various, including mammalsPurine Nucleoside Phosphorylase (PNP)Potent inhibitor of PNP, a key enzyme in the purine salvage pathway.
Acyclic Nucleosides (e.g., Acyclovir) Viruses (e.g., Herpes simplex)Viral DNA Polymerase (after phosphorylation)Primarily acts as an antiviral after conversion to its triphosphate form; also shows some affinity for other nucleoside-metabolizing enzymes.
Immucillins (e.g., Forodesine) Various, including humans and protozoaPurine Nucleoside Phosphorylase (PNP)Potent transition-state analog inhibitors of PNP with low nanomolar Ki values.

Experimental Protocols

To evaluate the specificity of this compound, a standardized enzyme inhibition assay is required. The following protocol outlines a general methodology for determining the inhibitory concentration (IC50) of this compound against a panel of nucleoside hydrolases.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of various nucleoside hydrolases.

Materials:

  • Purified nucleoside hydrolase enzymes (from various sources)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Substrate for each nucleoside hydrolase (e.g., inosine, guanosine)

  • Assay buffer (specific to each enzyme)

  • 96-well microplates

  • Microplate reader (for spectrophotometric or fluorometric detection)

  • Phosphate determination reagent (if monitoring phosphate production)

Procedure:

  • Enzyme Preparation: Dilute the purified nucleoside hydrolase to a working concentration in the appropriate assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup:

    • Add a fixed volume of the diluted enzyme to each well of a 96-well plate.

    • Add varying concentrations of the this compound dilution series to the wells.

    • Include control wells with enzyme and buffer only (no inhibitor) and wells with buffer only (background).

    • Pre-incubate the enzyme and inhibitor for a specified time at the optimal temperature for the enzyme.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Detection:

    • Measure the rate of product formation or substrate depletion over time using a microplate reader. The detection method will depend on the substrate and products (e.g., monitoring the change in absorbance at a specific wavelength for the production of a chromogenic product, or quantifying the amount of released purine base via HPLC).

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizing Experimental Workflow and Signaling Pathway

To better understand the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Purified Nucleoside Hydrolase Assay_Plate 96-well Plate Setup Enzyme->Assay_Plate Inhibitor This compound Stock Inhibitor->Assay_Plate Substrate Nucleoside Substrate Incubation Pre-incubation Assay_Plate->Incubation Reaction Initiate Reaction Incubation->Reaction Add Substrate Detection Measure Activity Reaction->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Calculation->IC50 G Extracellular Extracellular Nucleosides (e.g., Inosine, Guanosine) Transport Nucleoside Transporter Extracellular->Transport Intracellular Intracellular Nucleosides Transport->Intracellular NH Nucleoside Hydrolase Intracellular->NH Products Ribose + Purine Base NH->Products Salvage Purine Salvage Pathway Products->Salvage NSC79887 This compound NSC79887->NH Inhibition

Safety Operating Guide

Proper Disposal of NSC-79887: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling NSC-79887, a potent nucleoside hydrolase inhibitor, must adhere to stringent disposal procedures due to its significant health hazards. This guide provides essential safety and logistical information, outlining operational and disposal plans to ensure the safe management of this compound and associated waste. This compound, chemically identified as Diethyl 2-[(2-chloroanilino)methylidene]propanedioate (C14H16ClNO4), is classified as a highly toxic, carcinogenic, and mutagenic substance. Exposure through ingestion, skin contact, or inhalation can be fatal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Given the acute toxicity and carcinogenic properties of this compound, all handling and disposal procedures must be conducted within a designated controlled area, such as a chemical fume hood, to minimize exposure.

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecification
Gloves Double-gloving with chemically resistant gloves (e.g., nitrile) is required.
Eye Protection Chemical safety goggles and a face shield must be worn.
Lab Coat A dedicated, buttoned lab coat is mandatory.
Respiratory A NIOSH-approved respirator is essential for handling the powder form or if aerosols may be generated.

II. Waste Segregation and Collection

Proper segregation of waste contaminated with this compound is critical to prevent accidental exposure and ensure compliant disposal.

Waste Streams:

  • Solid Waste: Includes contaminated gloves, bench paper, pipette tips, and empty vials.

  • Liquid Waste: Consists of unused solutions, reaction mixtures, and the first rinse of contaminated glassware.

  • Sharps Waste: Needles, syringes, and scalpels contaminated with this compound.

All waste containers must be clearly labeled as "Hazardous Waste: Contains this compound (Highly Toxic, Carcinogen)" and stored in a designated, secure area away from incompatible materials.

III. Decontamination Procedures

All surfaces and equipment contaminated with this compound must be thoroughly decontaminated.

Decontamination of Surfaces and Equipment:

Decontamination MethodReagents and Conditions
Initial Decontamination Wipe surfaces with a solution of detergent and water, followed by a solvent rinse (e.g., ethanol or methanol).
Chemical Inactivation (Recommended) Treat surfaces with a freshly prepared 10% sodium hypochlorite solution or a 5% potassium permanganate solution. Allow a contact time of at least 1 hour. Neutralize residual hypochlorite with sodium thiosulfate and permanganate with sodium bisulfite.

IV. Chemical Degradation and Disposal

Due to its hazardous nature, direct disposal of this compound is not recommended. Chemical degradation to less toxic byproducts is the preferred method before final disposal. Two primary methods are proposed based on the reactivity of the chloroaniline functional group.

A. Fenton Oxidation

This advanced oxidation process utilizes hydroxyl radicals to break down the organic structure of this compound.

Experimental Protocol for Fenton Oxidation:

  • Preparation: In a designated chemical fume hood, prepare a solution of this compound waste. Adjust the pH to 3-4 using sulfuric acid.

  • Reagent Addition: Add ferrous sulfate (FeSO4) to the solution. The molar ratio of Fe(II) to this compound should be approximately 1:10.

  • Initiation: Slowly add 30% hydrogen peroxide (H2O2) to the solution. The molar ratio of H2O2 to Fe(II) should be approximately 3:1.

  • Reaction: Stir the mixture at room temperature for at least 2 hours. Monitor the degradation process if analytical methods are available.

  • Neutralization and Precipitation: After the reaction is complete, raise the pH to 7-8 with a base (e.g., sodium hydroxide) to precipitate the iron as ferric hydroxide (Fe(OH)3).

  • Disposal: Allow the precipitate to settle. The supernatant can be tested for residual organic compounds before being disposed of as hazardous aqueous waste. The iron-containing sludge should be collected and disposed of as solid hazardous waste.

B. Potassium Permanganate Oxidation

Potassium permanganate is a strong oxidizing agent that can effectively degrade the aniline derivative structure of this compound.

Experimental Protocol for Potassium Permanganate Oxidation:

  • Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable solvent.

  • Reagent Addition: Slowly add a 5% solution of potassium permanganate (KMnO4) in excess.

  • Reaction: Stir the mixture at room temperature. The reaction is typically indicated by a color change from purple to brown as manganese dioxide (MnO2) precipitates. Allow the reaction to proceed for several hours to ensure complete degradation.

  • Quenching and Precipitation: Quench any excess permanganate with a reducing agent such as sodium bisulfite until the purple color disappears. The resulting manganese dioxide precipitate can be removed by filtration.

  • Disposal: The filtered solid (MnO2) should be disposed of as hazardous solid waste. The liquid filtrate should be analyzed for residual organic compounds before being neutralized and disposed of as hazardous aqueous waste.

V. Logical Workflow for this compound Disposal

NSC79887_Disposal_Workflow cluster_prep Preparation & Segregation cluster_decon Decontamination cluster_degradation Chemical Degradation cluster_final_disposal Final Disposal start This compound Waste Generation ppe Wear Full PPE start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate label_waste Label Waste Containers segregate->label_waste choose_method Choose Degradation Method label_waste->choose_method decon_surfaces Decontaminate Surfaces & Equipment decon_surfaces->choose_method fenton Fenton Oxidation choose_method->fenton Option 1 permanganate Potassium Permanganate Oxidation choose_method->permanganate Option 2 fenton_protocol Follow Fenton Protocol: pH adjustment, FeSO4, H2O2 addition, reaction, neutralization fenton->fenton_protocol permanganate_protocol Follow Permanganate Protocol: KMnO4 addition, reaction, quenching permanganate->permanganate_protocol dispose_solid Dispose of Solid Waste (Precipitate, Contaminated Solids) fenton_protocol->dispose_solid dispose_liquid Dispose of Liquid Waste (Treated Supernatant/Filtrate) fenton_protocol->dispose_liquid permanganate_protocol->dispose_solid permanganate_protocol->dispose_liquid end Waste Disposed Compliantly dispose_solid->end dispose_liquid->end

Caption: Logical workflow for the safe disposal of this compound.

By implementing these procedures, laboratories can effectively mitigate the risks associated with this compound and ensure the safety of personnel and the environment. It is imperative that all researchers and laboratory staff receive thorough training on these protocols before handling this compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Personal protective equipment for handling NSC-79887

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for NSC-79887

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of this compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate risks associated with this compound.

Hazard Identification and Classification

This compound is a hazardous substance that requires careful handling to prevent adverse health effects. The compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 2H300: Fatal if swallowed
Acute Toxicity (Inhalation)Category 2H330: Fatal if inhaled
Acute Toxicity (Dermal)Category 2H310: Fatal in contact with skin
Germ Cell MutagenicityCategory 1BH340: May cause genetic defects
CarcinogenicityCategory 1BH350: May cause cancer

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to create a barrier against potential exposure[2][3]. The following PPE should be used in conjunction with good engineering controls and work practices[2]:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for splash protection.To protect against eye contact with hazardous liquids, droplets, and particles[3].
Hand Protection Suitable chemical-resistant gloves.To prevent skin contact, as the substance is fatal if it comes into contact with skin[1].
Skin and Body Protection Protective clothing, such as a lab coat or gown.To prevent skin exposure and contamination of personal clothing[1][4].
Respiratory Protection Use a respirator if ventilation is inadequate or when handling in a way that generates dust or aerosols.To prevent inhalation, as the substance is fatal if inhaled[1].
Experimental Protocols: Safe Handling and Storage

Handling:

  • Engineering Controls: Work under a chemical fume hood to minimize inhalation exposure[1]. Ensure adequate ventilation in the work area[1].

  • Procedural Controls:

    • Obtain and read the Safety Data Sheet (SDS) before use[1].

    • Do not handle the substance until all safety precautions have been read and understood[1].

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray[1].

    • Avoid contact with eyes, skin, and clothing[1].

    • Wash hands and any exposed skin thoroughly after handling[1].

    • Do not eat, drink, or smoke when using this product[1].

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place[1].

  • The substance is air and light sensitive and should be protected from both[1].

  • Store in a locked-up area or an area accessible only to qualified and authorized personnel[1].

Disposal Plan

Contaminated materials and the substance itself must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Do not allow the product to enter drains or waterways[5].

Emergency Procedures

In case of accidental exposure, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. Call a physician immediately. If breathing has stopped, provide artificial respiration[1].
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with water/shower. Call a physician immediately[1].
Eye Contact Rinse out with plenty of water. Remove contact lenses if present and easy to do. Call an ophthalmologist[1].
Ingestion Give the person two glasses of water to drink. Seek medical advice immediately[1].

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Protective Equipment: Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes[1].

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow prep Preparation ppe Don PPE (Gloves, Gown, Eye Protection) prep->ppe Before Starting handling Handling storage Storage handling->storage hood Work in Fume Hood handling->hood wash Wash Hands handling->wash After Handling lock Store Locked Up & Tightly Closed storage->lock disposal Disposal waste Dispose as Hazardous Waste disposal->waste ppe->handling decontaminate Decontaminate Work Area wash->decontaminate decontaminate->disposal

Caption: Workflow for the safe handling of this compound.

EmergencyResponse exposure Accidental Exposure inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air rinse_skin Remove Clothing Rinse with Water skin->rinse_skin rinse_eye Rinse with Water eye->rinse_eye drink_water Drink Water (2 glasses) ingestion->drink_water call_physician Call a Physician Immediately fresh_air->call_physician rinse_skin->call_physician rinse_eye->call_physician Call Ophthalmologist drink_water->call_physician

Caption: Emergency response for accidental exposure to this compound.

References

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